3,6-Dimethyl-2-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHHRZADKSPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293475 | |
| Record name | 3,6-Dimethyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71608-10-1 | |
| Record name | 2,5-Dimethyl-6-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071608101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71608-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-6-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0HKQ8H5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,6-Dimethyl-2-nitrophenol (CAS 71608-10-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3,6-Dimethyl-2-nitrophenol, a significant intermediate in the synthesis of various organic compounds, including agrochemicals. This document consolidates available data on its physicochemical characteristics, synthesis, reactivity, and potential biological relevance, presented in a format tailored for scientific and research applications.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 71608-10-1 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Melting Point | 34.5°C or 71°C | [3][4][5] |
| Boiling Point | 285.73°C or 249°C (at 760 mmHg) | [3][5][6] |
| Density | 1.263 g/cm³ | [6] |
| Refractive Index | 1.585 | [6] |
| Flash Point | 107.3°C | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published. However, a major chemical supplier indicates the availability of NMR, HPLC, and LC-MS data, suggesting such data has been generated but is not in the public domain.[7] For reference and comparative analysis, spectral data of the closely related compound, 3-Methyl-2-nitrophenol, are available and can provide insights into the expected spectral features of this compound.[8][9][10][11] The ultraviolet absorption spectrum of this compound has been studied in the context of intramolecular hydrogen bonding in o-nitrophenols.[12]
Table 2: Expected Spectroscopic Features (based on related compounds)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups, two aromatic protons, and a phenolic hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups. |
| ¹³C NMR | Eight distinct carbon signals, including two methyl carbons, six aromatic carbons (four of which are substituted). The positions of the aromatic carbons would be significantly affected by the attached functional groups. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and N-O stretching (nitro group). Intramolecular hydrogen bonding between the hydroxyl and nitro groups would influence the O-H stretching frequency. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (167.16). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), methyl groups (CH₃), and other characteristic fragments. |
Synthesis
The primary route for the synthesis of this compound is through the nitration of 2,5-dimethylphenol. This reaction is an example of electrophilic aromatic substitution, where the hydroxyl group of the phenol directs the incoming nitro group primarily to the ortho and para positions. Due to the substitution pattern of the starting material, the primary product is this compound.
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Figure 2: A conceptual diagram of a potential biological interaction of this compound.
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of agrochemicals. While there is a need for more definitive and publicly available data on its physicochemical and spectroscopic properties, this guide provides a solid foundation for researchers. The outlined synthesis protocol, based on established chemical principles, offers a practical starting point for its preparation in a laboratory setting. Further research into its specific biological activities and toxicological profile is warranted to fully understand its potential impact and to explore any therapeutic possibilities of its derivatives.
References
- 1. This compound;71608-10-1 [abichem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. echemi.com [echemi.com]
- 4. CAS 14452-34-7 | 4754-1-26 | MDL MFCD00191633 | 2,4-Dimethyl-6-nitrophenol | SynQuest Laboratories [synquestlabs.com]
- 5. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 6. molbase.com [molbase.com]
- 7. 71608-10-1|this compound|BLD Pharm [bldpharm.com]
- 8. 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR [m.chemicalbook.com]
- 9. 3-Methyl-2-nitrophenol [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methyl-2-nitrophenol [webbook.nist.gov]
- 12. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
An In-depth Technical Guide to the Physicochemical Characteristics of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,6-Dimethyl-2-nitrophenol (CAS Number: 71608-10-1). The information presented is intended to support research, development, and quality control activities involving this compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with extrapolated data from structurally similar compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 71608-10-1 | [1] |
| Melting Point | 34.5°C | |
| Boiling Point | 285.73°C (rough estimate) | |
| Density | 1.263 g/cm³ | |
| Flash Point | 107.3°C | |
| Refractive Index | 1.585 | |
| pKa | Data not available | |
| Solubility | Data not available |
Note: The melting point, boiling point, density, flash point, and refractive index are sourced from a single commercial supplier and should be considered as reference values. Experimental verification is recommended.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups. Key expected absorptions include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ from the methyl groups.
-
NO₂ Stretch (Asymmetric): A strong absorption band around 1520-1560 cm⁻¹.
-
NO₂ Stretch (Symmetric): A strong absorption band around 1340-1380 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1180-1260 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the nitro and hydroxyl groups, as well as the methyl-substituted carbons, will have characteristic chemical shifts.
UV-Visible (UV-Vis) Spectroscopy
Nitrophenols typically exhibit strong UV absorption. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima related to π → π* transitions of the aromatic ring and the nitro group.
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not detailed in readily available scientific literature. However, general methodologies for the synthesis and analysis of related nitrophenols can be adapted.
Synthesis
A potential synthetic route to this compound involves the nitration of 2,5-dimethylphenol. The reaction conditions would need to be carefully controlled to favor the desired isomer.
General Nitration Procedure for a Phenolic Compound:
-
Dissolve the starting phenol (e.g., 2,5-dimethylphenol) in a suitable solvent, such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) dropwise while maintaining a low temperature to control the reaction and minimize side product formation.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specific period.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired this compound isomer.
Logical Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound via nitration of 2,5-dimethylphenol.
Analytical Methods
Standard chromatographic techniques can be employed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the phenolic group.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound.
-
Quantification: An external standard calibration curve would be used for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Due to the polarity of the phenolic hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration.
-
Detection: Mass spectrometry for identification and quantification.
Workflow for Analytical Characterization:
Caption: General analytical workflow for the characterization of this compound using HPLC and GC-MS.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, nitroaromatic compounds, as a class, are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects[3][4]. The biological effects of nitrophenols are often related to their ability to undergo metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While some fundamental properties have been reported by commercial suppliers, a significant gap exists in the peer-reviewed scientific literature regarding detailed experimental data for its pKa, solubility, and comprehensive spectral characteristics. Furthermore, its biological activity and role in signaling pathways remain unexplored. The provided general experimental protocols for synthesis and analysis, based on related compounds, offer a starting point for researchers. It is strongly recommended that experimental verification of the reported physicochemical properties and the development of specific, validated analytical methods be undertaken for any critical research or development applications.
References
An In-Depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 3,6-Dimethyl-2-nitrophenol (CAS No: 71608-10-1). Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from the closely related and well-characterized isomer, 2,6-dimethyl-4-nitrophenol, to provide representative insights into its structural and spectroscopic properties. This guide also outlines general experimental protocols for the synthesis and characterization of dimethyl-nitrophenols, offering a foundational methodology for researchers. The document includes detailed data tables, experimental procedures, and visualizations to facilitate a deeper understanding of this class of compounds.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₉NO₃. As a member of the nitrophenol family, its chemical and physical properties are influenced by the interplay of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) functional groups attached to the benzene ring. These compounds are of interest in various fields, including organic synthesis, materials science, and as potential intermediates in the development of pharmaceuticals and agrochemicals. Understanding the molecular structure and bonding is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Molecular Structure and Bonding
The structure consists of a benzene ring substituted with a hydroxyl group, a nitro group, and two methyl groups. The relative positions of these substituents (3,6-dimethyl and 2-nitro) will dictate the molecule's polarity, steric hindrance, and potential for intramolecular hydrogen bonding between the hydroxyl and nitro groups.
Below is a diagram illustrating the predicted molecular structure of this compound.
Caption: Predicted molecular structure of this compound.
Physicochemical and Spectroscopic Data
Specific experimental data for this compound is scarce. Therefore, the following tables summarize the available data for the related isomer, 2,6-dimethyl-4-nitrophenol (CAS: 2423-71-4) , to serve as a reference.[1][2][3][4][5]
Table 1: Physicochemical Properties of 2,6-Dimethyl-4-nitrophenol
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2][3] |
| Melting Point | 168 °C (decomposes) | [4][5] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, chloroform | [2] |
Table 2: Representative Spectroscopic Data for Dimethyl-Nitrophenols
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Functional Group Assignment | Reference Isomer |
| FTIR | ~3400-3200 | O-H stretch (hydroxyl) | 2,6-Dimethyl-4-nitrophenol |
| ~1520-1560 & ~1345-1385 | N-O asymmetric & symmetric stretch (nitro) | 2,6-Dimethyl-4-nitrophenol | |
| ~2950-2850 | C-H stretch (methyl) | 2,6-Dimethyl-4-nitrophenol | |
| ¹H NMR | ~10-11 | -OH (phenolic proton) | 2,6-Dimethyl-4-nitrophenol |
| ~7-8 | Aromatic protons | 2,6-Dimethyl-4-nitrophenol | |
| ~2.2-2.5 | -CH₃ (methyl protons) | 2,6-Dimethyl-4-nitrophenol | |
| ¹³C NMR | ~150-160 | C-OH | 2,6-Dimethyl-4-nitrophenol |
| ~130-145 | C-NO₂ and other aromatic carbons | 2,6-Dimethyl-4-nitrophenol | |
| ~15-20 | -CH₃ | 2,6-Dimethyl-4-nitrophenol | |
| UV-Vis | ~320-400 nm | π → π* transitions | 4-nitrophenol |
Note: The exact peak positions for this compound may vary due to the specific substitution pattern.
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and characterization of dimethyl-nitrophenols. These methods would require optimization for the specific synthesis of this compound.
General Synthesis of Dimethyl-Nitrophenols via Nitration
The synthesis of dimethyl-nitrophenols is typically achieved through the electrophilic nitration of the corresponding dimethylphenol.[6][7][8][9][10][11]
Materials:
-
Starting dimethylphenol (e.g., 2,5-dimethylphenol)
-
Sodium bicarbonate or other base for neutralization
-
Anhydrous sodium sulfate for drying
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the starting dimethylphenol in a suitable solvent and cool the mixture in an ice bath.
-
Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the stirred solution while maintaining a low temperature to control the exothermic reaction.[9]
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, quench the reaction by pouring the mixture over ice water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired isomer.[6][12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[12]
Infrared (IR) Spectroscopy:
-
FTIR spectra are obtained using an FT-IR spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film or solution. An Attenuated Total Reflectance (ATR) accessory can also be used for direct analysis of the solid sample.[12][13]
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer.
-
The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.
-
The spectrum is typically recorded over a range of 200-800 nm to identify the wavelengths of maximum absorbance (λmax).[14]
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound.[12]
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of a dimethyl-nitrophenol.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework for its study. By utilizing data from the closely related isomer, 2,6-dimethyl-4-nitrophenol, we can infer key structural and spectroscopic characteristics. The outlined general experimental protocols for synthesis and characterization offer a practical starting point for researchers. Further computational and experimental work is necessary to fully elucidate the precise molecular structure, bonding, and properties of this compound. This foundational knowledge is essential for its potential application in drug development and other scientific disciplines.
References
- 1. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 4. 2,6-dimethyl-4-nitrophenol [stenutz.eu]
- 5. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 7. ukessays.com [ukessays.com]
- 8. researchgate.net [researchgate.net]
- 9. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 10. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 3,6-Dimethyl-2-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,6-Dimethyl-2-nitrophenol in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide establishes expected solubility trends based on the physicochemical properties of the molecule and the known behavior of structurally similar compounds. Furthermore, it presents a detailed, standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1] It is primarily utilized as an intermediate in the synthesis of various organic molecules, particularly in the development of agricultural chemicals such as herbicides and insecticides.[2] Its molecular structure, featuring a polar hydroxyl group and a nitro group, alongside non-polar methyl groups and an aromatic ring, dictates its solubility characteristics in different solvent environments.
Expected Solubility Profile
The presence of the hydroxyl (-OH) and nitro (-NO₂) groups allows for hydrogen bonding and dipole-dipole interactions, suggesting good solubility in polar organic solvents. Conversely, the benzene ring and the two methyl (-CH₃) groups impart a lipophilic character, which may allow for some solubility in less polar organic solvents.
Nitrophenols, as a class of compounds, are generally soluble in polar organic solvents like alcohols, ethers, and ketones.[3][4] For instance, p-nitrophenol is known to be soluble in ethanol, methanol, chloroform, and ethyl acetate.[5][6] Similarly, a structurally related compound, 4-Bromo-2,3-dimethyl-6-nitrophenol, is anticipated to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide - DMSO).[3]
Based on these comparisons, this compound is expected to exhibit good solubility in a range of common organic solvents. A summary of the anticipated solubility is presented in Table 1.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and nitro groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | Can engage in dipole-dipole interactions with the polar functional groups. |
| Moderately Polar | Dichloromethane (DCM) | Moderate | The organic backbone of the molecule allows for some interaction with moderately polar solvents. |
| Non-polar | Hexane, Toluene | Low to Moderate | The lipophilic character of the aromatic ring and methyl groups may allow for some limited solubility. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain precise quantitative solubility data, a standardized experimental methodology is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature incubator or water bath with shaker
-
Centrifuge
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Experimental Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the solid and liquid phases is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the transferred solution. Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Potential Signaling Pathways and Applications
Currently, there is no documented evidence of this compound being directly involved in specific biological signaling pathways. Its primary role is as a chemical intermediate. However, understanding its solubility is crucial for its use in the synthesis of biologically active molecules. For drug development professionals, the solubility of such an intermediate in various organic solvents is a critical parameter for reaction kinetics, purification processes (such as crystallization), and formulation of the final active pharmaceutical ingredient.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively published, its molecular structure suggests good solubility in polar organic solvents. For researchers and professionals requiring precise solubility values, the provided isothermal shake-flask method offers a robust and reliable experimental protocol. The generation of such data is essential for optimizing synthetic routes and purification strategies in both academic and industrial research settings.
References
Navigating the Spectral Landscape of Dimethyl-2-Nitrophenols: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectral characterization of 3,6-Dimethyl-2-nitrophenol. Despite a comprehensive search, a complete set of experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific isomer is not publicly available. This document, therefore, serves as a valuable resource by providing a comparative analysis of closely related isomers, offering general experimental protocols for the spectral analysis of nitrophenols, and presenting a logical workflow for the synthesis and characterization of such compounds. This information is intended to guide researchers in their own investigations of this compound and similar molecules.
Comparative Spectral Data of Dimethyl-nitrophenol Isomers
To provide a frame of reference for the spectral properties of this compound, this section summarizes the available data for several of its isomers. The following tables present ¹H NMR, ¹³C NMR, IR, and MS data for 3,5-Dimethyl-4-nitrophenol, 2,6-Dimethyl-4-nitrophenol, and 3-Methyl-2-nitrophenol.
Table 1: ¹H NMR Spectral Data of Dimethyl-nitrophenol Isomers
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,5-Dimethyl-4-nitrophenol | - | Data not available in search results |
| 2,6-Dimethyl-4-nitrophenol | - | Data not available in search results |
| 3-Methyl-2-nitrophenol | CDCl₃ | 10.1 (s, 1H, OH), 7.28 (d, 1H), 6.90 (t, 1H), 6.72 (d, 1H), 2.49 (s, 3H, CH₃)[1] |
Table 2: ¹³C NMR Spectral Data of Dimethyl-nitrophenol Isomers
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,5-Dimethyl-4-nitrophenol | - | Data not available in search results |
| 2,3-Dimethyl-4-nitrophenol | - | Data not available in search results |
| 3-Methyl-2-nitrophenol | - | Data not available in search results |
Table 3: IR Spectral Data of Dimethyl-nitrophenol Isomers
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 3,5-Dimethyl-4-nitrophenol | KBr Wafer | Specific values not available in search results[2] |
| 2,6-Dimethyl-4-nitrophenol | ATR-IR | Specific values not available in search results |
| 3-Methyl-2-nitrophenol | Gas Phase | Specific values not available in search results[3] |
Table 4: Mass Spectrometry Data of Dimethyl-nitrophenol Isomers
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,6-Dimethyl-4-nitrophenol | Electron Ionization | 167[4] | Data not available in search results |
| 3-Methyl-2-nitrophenol | Electron Ionization | 153[5] | Data not available in search results |
| 3-Methyl-2-nitrophenol-TBDMS derivative | - | 267 | M-103 (loss of NO₂ from [M-C(CH₃)₃]⁺)[6] |
General Experimental Protocols for Spectral Analysis
While specific protocols for this compound are unavailable, the following methodologies are standard for the characterization of related organic compounds and can be adapted accordingly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation patterns. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a compound like this compound. This provides a logical framework for researchers undertaking such a project.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Conclusion
While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a foundational framework for its investigation. By presenting comparative data from its isomers, detailing standard analytical protocols, and outlining a logical research workflow, we equip researchers, scientists, and drug development professionals with the necessary tools to approach the synthesis and characterization of this and other novel chemical entities. The provided information underscores the importance of systematic characterization in chemical research and offers a roadmap for obtaining the critical data required for molecular structure elucidation and further development.
References
- 1. 3-Methyl-2-nitrophenol(4920-77-8) 13C NMR [m.chemicalbook.com]
- 2. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-nitrophenol [webbook.nist.gov]
- 4. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 5. 3-Methyl-2-nitrophenol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-2-nitrophenol from 2,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethyl-2-nitrophenol from 2,5-dimethylphenol. The core of this guide focuses on a classic and effective method, supplemented with data on reaction parameters, product characterization, and safety protocols.
Introduction
The synthesis of this compound, a valuable chemical intermediate, from 2,5-dimethylphenol is a classic example of electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is of paramount importance, as the directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to the formation of multiple isomers. This guide will focus on a method that favors the formation of the desired 2-nitro isomer.
Reaction Pathway and Mechanism
The nitration of 2,5-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directing groups. The position of nitration is therefore influenced by the combined directing effects of these substituents and steric hindrance. The synthesis of this compound involves the introduction of a nitro group (NO₂) ortho to the hydroxyl group.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the regioselective nitration of substituted phenols.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylphenol | 122.16 | 10.0 g | 0.0819 |
| Acetic Anhydride | 102.09 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | 5.8 mL | ~0.090 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.0819 mol) of 2,5-dimethylphenol in 50 mL of acetic anhydride.
-
Cooling: Cool the solution to -10 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add 5.8 mL of 70% nitric acid dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above -5 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at -10 °C for 2 hours.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water with vigorous stirring.
-
Neutralization: Carefully add solid sodium bicarbonate in small portions until the effervescence ceases and the pH of the solution is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Quantitative Data
| Parameter | Value |
| Reactant Ratios | |
| 2,5-Dimethylphenol | 1.0 eq |
| Nitric Acid | ~1.1 eq |
| Reaction Conditions | |
| Temperature | -10 °C to -5 °C |
| Reaction Time | 2 hours |
| Yield | |
| Expected Yield | Variable, reported up to 66% for the 6-nitro isomer after rearrangement of an intermediate. |
Characterization of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol [1] |
| Appearance | Yellow crystalline solid |
| Melting Point | 66-72 °C (for the related 2,4-dimethyl-6-nitrophenol isomer)[2] |
| ¹H NMR (CDCl₃, δ) | Expected signals for aromatic protons and two methyl groups. |
| ¹³C NMR (CDCl₃, δ) | Expected signals for aromatic carbons, methyl carbons, and carbons bearing the hydroxyl and nitro groups. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretching vibrations. |
| Mass Spectrum (m/z) | Expected molecular ion peak and fragmentation pattern consistent with the structure. |
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Safety Precautions
-
Nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration of phenols is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive polynitrated byproducts.
-
Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always add acid to the reaction mixture slowly and in a controlled manner.
-
Neutralization with sodium bicarbonate will produce carbon dioxide gas. Perform this step slowly and with good ventilation to avoid pressure buildup.
References
Potential Agrochemical Applications of 3,6-Dimethyl-2-nitrophenol: A Technical Guide
Disclaimer: This technical guide explores the potential applications of 3,6-Dimethyl-2-nitrophenol in the agrochemical sector based on the known properties and activities of structurally related nitrophenol derivatives. Direct experimental data on the agrochemical efficacy and mechanisms of this compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely predictive and intended to guide future research and development.
Executive Summary
This compound is a substituted nitrophenol that, based on the well-established bioactivity of analogous compounds, holds potential for development as an active ingredient or a key intermediate in the synthesis of novel agrochemicals. Nitrophenol derivatives have a long history of use in agriculture, exhibiting herbicidal, fungicidal, and insecticidal properties. The specific substitution pattern of this compound—with two methyl groups and a nitro group on the phenol ring—is expected to modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of its potential applications, hypothesized mechanisms of action, and relevant experimental protocols to facilitate further investigation.
Physicochemical Properties and Synthesis
The physicochemical properties of this compound are crucial for its formulation and environmental fate. While specific experimental data for this isomer is scarce, predictions can be made based on related compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | - |
| Appearance | Likely a yellow crystalline solid | Nitrophenols are typically yellow solids. |
| Melting Point | Expected to be in the range of other dimethyl-nitrophenol isomers | For example, 2,5-dimethyl-4-nitrophenol has a melting point of 134-136°C[1]. |
| Solubility | Moderately soluble in water, soluble in organic solvents | The phenol group imparts some water solubility, while the methyl and nitro groups increase lipophilicity. |
| pKa | Estimated to be acidic | The nitro group is electron-withdrawing, increasing the acidity of the phenolic proton. The pKa of 3,5-dimethyl-4-nitrophenol is 8.25, which is more acidic than phenol (pKa = 10)[2]. |
Potential Synthesis Route
A plausible synthetic route for this compound would involve the nitration of 2,5-dimethylphenol. A general protocol for the nitration of phenols can be adapted for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dimethylphenol
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2,5-dimethylphenol in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Potential Agrochemical Applications and Mechanisms of Action
Based on the activities of related nitrophenols, this compound could be explored for the following applications:
Herbicidal Activity
Nitrophenols, particularly dinitrophenols, are known to possess herbicidal properties. The herbicidal activity of this class of compounds is often linked to their ability to disrupt energy metabolism in plants.
Hypothesized Mechanism of Action: The primary mode of action for many nitrophenol herbicides is the uncoupling of oxidative phosphorylation[3]. In this process, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, causing metabolic disruption and eventual plant death. Another potential mechanism is the inhibition of photosynthetic electron transport[4].
Caption: Hypothesized herbicidal mechanism of this compound as an uncoupler of oxidative phosphorylation.
Experimental Protocol: Primary Herbicidal Screening
Materials:
-
Seeds of target weed species (e.g., Brassica napus) and a crop species (e.g., Triticum aestivum)
-
This compound stock solution in acetone
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
Commercial herbicide standard
Procedure:
-
Prepare a series of dilutions of this compound in water containing a small amount of surfactant.
-
Place filter papers in Petri dishes and moisten them with the test solutions or a control solution (water + surfactant).
-
Place a set number of seeds (e.g., 20) of each plant species in the Petri dishes.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.
-
Assess germination rate, root length, and shoot length for each treatment.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each parameter.
-
Compare the results with the commercial herbicide standard.
Fungicidal Activity
Dinitrophenols have been historically used as fungicides[5]. Their broad-spectrum activity against various fungal pathogens makes them a subject of interest.
Hypothesized Mechanism of Action: Similar to their herbicidal action, the fungicidal activity of nitrophenols is often attributed to the uncoupling of oxidative phosphorylation in fungal mitochondria, leading to ATP depletion and inhibition of fungal growth[3]. Additionally, they may interfere with other cellular processes, such as membrane integrity and enzyme function.
Caption: Postulated fungicidal mechanism of this compound via disruption of fungal energy metabolism.
Experimental Protocol: In Vitro Antifungal Assay
Materials:
-
Pure cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Commercial fungicide standard
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add different concentrations of this compound to create a concentration gradient in the agar plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the test fungus.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for 5-7 days.
-
Measure the radial growth of the fungal colony in each plate.
-
Calculate the percentage of growth inhibition for each concentration compared to the control (PDA with solvent only).
-
Determine the EC₅₀ (effective concentration to inhibit 50% of growth).
Insecticidal Activity
Certain nitrophenol derivatives, particularly nitrophenyl ethers, are used as insecticides[6]. 4-Nitrophenol is a key intermediate in the synthesis of insecticides like Triflumuron and Hexaflumuron[6]. While this compound itself may not be a potent insecticide, it could serve as a valuable precursor.
Hypothesized Mechanism of Action (as an intermediate): this compound can be used as a building block to synthesize more complex insecticidal molecules. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, which are common motifs in insecticides. The nitro and methyl groups would influence the binding of the final molecule to its target site in the insect, which could be a receptor or an enzyme.
Caption: Workflow illustrating the potential role of this compound as an intermediate in insecticide synthesis.
Quantitative Data from Analogous Compounds
While no specific quantitative data for this compound is available, the following table summarizes data for related compounds to provide a reference for potential efficacy.
| Compound | Application | Organism | Efficacy Metric | Value |
| 2,4-Dinitrophenol | Herbicide | Various weeds | - | Historically used, but withdrawn due to toxicity. |
| Dinoseb | Herbicide | Broadleaf weeds | - | Highly effective but banned due to toxicity. |
| 4-Nitrophenol | Insecticide Intermediate | - | - | Precursor for Triflumuron and Hexaflumuron[6]. |
| 2-Amino-4-nitrophenol derivatives | Fungicide | Rhizoctonia solani | Growth Inhibition | Increased activity upon derivatization. |
Environmental Fate and Toxicology
The environmental persistence, degradation, and toxicity of this compound are critical considerations for its development as an agrochemical.
Biodegradation: Nitrophenols are generally biodegradable in soil and water, although the rate can be influenced by environmental conditions and the specific substitution pattern[7]. The presence of methyl groups may affect the rate of microbial degradation.
Toxicity: Nitrophenols exhibit toxicity to a range of organisms, including humans[8]. Acute exposure can lead to symptoms such as nausea, dizziness, and headaches. Chronic exposure has been associated with more severe health effects[8]. A thorough toxicological evaluation would be essential before any commercial application.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, scaffold for the development of new agrochemicals. Based on the established activities of related nitrophenols, it has the potential to be developed as a herbicide or fungicide, or to serve as a key intermediate in the synthesis of novel pesticides.
Future research should focus on:
-
Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and fully characterizing its physicochemical properties.
-
Biological Screening: Conducting comprehensive screening for its herbicidal, fungicidal, and insecticidal activities against a broad range of pests and pathogens.
-
Mechanism of Action Studies: Investigating its precise mode of action at the molecular level to understand its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to optimize its biological activity and selectivity.
-
Toxicology and Environmental Fate: Performing detailed studies to assess its safety profile for non-target organisms and its behavior in the environment.
By systematically addressing these research areas, the full potential of this compound in modern agriculture can be elucidated.
References
- 1. 2,5-dimethyl-4-nitrophenol | CAS#:3139-05-7 | Chemsrc [chemsrc.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
3,6-Dimethyl-2-nitrophenol: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,6-Dimethyl-2-nitrophenol, a substituted nitrophenol derivative, holds potential as a versatile building block in the intricate field of organic synthesis. Its unique arrangement of a hydroxyl, a nitro, and two methyl groups on an aromatic ring provides a reactive scaffold for the construction of a variety of more complex molecules. While its primary documented use lies as an intermediate in the synthesis of agricultural chemicals, its functional group array opens avenues for its application in the development of novel bioactive compounds and functional materials.[1] This guide aims to provide a comprehensive overview of the synthetic utility of this compound, focusing on its potential reactions, supported by theoretical and analogous experimental data, and to propose its application in the synthesis of valuable molecular frameworks.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 71608-10-1 | [2] |
| Appearance | Not explicitly stated, likely a crystalline solid | |
| Purity | ≥97% (Commercially available) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The methyl protons would appear as singlets in the aliphatic region. The phenolic proton would likely be a broad singlet.
-
¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the aromatic and methyl carbons. The carbon bearing the nitro group would be shifted downfield, while the carbon attached to the hydroxyl group would be shifted upfield.
Infrared (IR) Spectroscopy (Predicted):
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.
-
Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (Predicted):
-
The molecular ion peak (M⁺) would be observed at m/z = 167.16.
-
Fragmentation patterns would likely involve the loss of the nitro group (NO₂), a methyl group (CH₃), or other characteristic fragments.
Synthetic Utility and Potential Applications
The strategic placement of functional groups on the this compound scaffold allows for a range of chemical transformations, making it a potentially valuable precursor for various target molecules. The primary reactive sites are the nitro group, the phenolic hydroxyl group, and the aromatic ring itself.
Reduction of the Nitro Group: Gateway to Amino Derivatives
One of the most fundamental transformations of nitrophenols is the reduction of the nitro group to an amino group. This reaction is a cornerstone of aromatic chemistry, providing access to anilines which are key precursors for a vast array of pharmaceuticals, dyes, and polymers.
Generic Reaction Scheme:
Figure 1: General workflow for the reduction of this compound.
Experimental Protocol (Analogous): A general procedure for the reduction of a nitrophenol to an aminophenol is as follows:
-
Dissolve the nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a catalyst, such as palladium on carbon (Pd/C), or a reducing agent like tin (Sn) in the presence of hydrochloric acid (HCl).
-
For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst (if used).
-
Neutralize the solution (if an acid was used) and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.
Quantitative Data (Expected): Based on similar reductions of nitrophenols, this reaction is expected to proceed with high yields, often exceeding 90%.
The resulting 3,6-Dimethyl-2-aminophenol is a valuable intermediate for the synthesis of heterocyclic compounds.
Synthesis of Heterocyclic Scaffolds
The amino- and hydroxyl- functionalities in close proximity on the aromatic ring of the reduced product of this compound make it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of an ortho-aminophenol with a carboxylic acid or its derivative is a common method for their synthesis.
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of substituted benzoxazoles.
Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. A well-established method for carbazole synthesis is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls.[3][4] By first coupling this compound with a suitable aryl partner, a 2-nitrobiphenyl precursor can be generated, which can then undergo reductive cyclization.
Proposed Synthetic Pathway:
Figure 3: Proposed synthesis of substituted carbazoles.
Experimental Protocol (Analogous for Reductive Cyclization): A general procedure for the triphenylphosphine-mediated reductive cyclization of a 2-nitrobiphenyl is as follows:[5]
-
A mixture of the 2-nitrobiphenyl derivative and triphenylphosphine (typically 1.5-2.5 equivalents) is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen).
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired carbazole.[5]
Quantitative Data (Expected): Yields for the Cadogan reaction can vary depending on the substrate but are often in the moderate to good range.
Benzofurans are another class of heterocyclic compounds with diverse biological activities. While several methods exist for their synthesis, a potential route starting from this compound could involve the initial etherification of the phenolic hydroxyl group followed by reductive cyclization.
Proposed Synthetic Pathway:
Figure 4: Proposed synthesis of substituted benzofurans.
Conclusion
This compound, while primarily utilized in the agrochemical industry, presents a promising platform for the synthesis of a variety of more complex and potentially bioactive molecules. The presence of the nitro, hydroxyl, and methyl groups allows for a range of chemical transformations, including reduction of the nitro group to an amine, which serves as a key step for the construction of important heterocyclic scaffolds such as benzoxazoles and carbazoles. Further exploration of the reactivity of this building block is warranted and could lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable applications in medicinal chemistry and materials science. The detailed protocols and synthetic pathways outlined in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to unlock the full potential of this compound as a versatile tool in organic synthesis.
References
understanding the pKa and acidity of 3,6-Dimethyl-2-nitrophenol
An In-Depth Technical Guide to the pKa and Acidity of 3,6-Dimethyl-2-nitrophenol
For researchers, scientists, and drug development professionals, a comprehensive understanding of the acidity and pKa of chemical entities is paramount for predicting their behavior in biological systems. This guide provides a detailed analysis of the physicochemical properties of this compound, focusing on the structural factors that govern its acidity.
Introduction to Phenolic Acidity
The acidity of phenols, quantified by the pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and receptor binding. The pKa is the pH at which the phenolic hydroxyl group is 50% ionized. The position and nature of substituents on the benzene ring profoundly impact the acidity of the phenolic proton. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting phenoxide anion, while electron-donating groups have the opposite effect.[1][2][3]
Acidity of this compound: A Structural Analysis
The acidity of this compound is modulated by the interplay of electronic and steric effects of its substituents: the nitro group and two methyl groups.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly increases the acidity of the phenol.[2][4] Through a combination of a strong negative inductive effect (-I) and a powerful negative mesomeric effect (-M), it delocalizes the negative charge of the conjugate base (phenoxide ion), thereby stabilizing it. This stabilization facilitates the dissociation of the phenolic proton, leading to a lower pKa compared to phenol. The effect is most pronounced when the nitro group is at the ortho or para position.[1]
-
Methyl Groups (-CH₃): Methyl groups are electron-donating, primarily through a positive inductive effect (+I) and hyperconjugation.[2] These effects increase the electron density on the aromatic ring, which destabilizes the phenoxide anion and makes the compound less acidic (higher pKa) compared to the parent nitrophenol.
-
Steric and Hydrogen Bonding Effects:
-
Steric Hindrance: The methyl group at the 6-position, ortho to the hydroxyl group, and the nitro group at the 2-position, also ortho to the hydroxyl group, create significant steric strain. This steric crowding can force the nitro group to rotate out of the plane of the benzene ring. This "Steric Inhibition of Resonance" would diminish the nitro group's ability to delocalize the negative charge of the phenoxide ion via its mesomeric effect, thereby increasing the pKa (decreasing acidity) compared to a non-sterically hindered o-nitrophenol.[5][6]
-
Intramolecular Hydrogen Bonding: The ortho-positioning of the nitro group relative to the hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction stabilizes the protonated form of the phenol, making it more difficult to remove the proton and thus increasing the pKa.[7][8]
-
Quantitative Data and Comparative Analysis
| Compound | pKa | Key Substituent Effects |
| Phenol | ~10.0[2][3] | Baseline acidity. |
| 2-Nitrophenol | ~7.23[7][9] | Strong acid-strengthening from -NO₂ group (inductive and resonance), partially offset by intramolecular H-bonding. |
| 4-Nitrophenol | ~7.15[10][11] | Strong acid-strengthening from -NO₂ group (inductive and resonance) without intramolecular H-bonding. |
| 2,6-Dimethylphenol | ~10.6 | Acid-weakening from two electron-donating -CH₃ groups. |
| 3,5-Dimethyl-4-nitrophenol | ~8.25[10][11] | -NO₂ group is sterically hindered by two ortho -CH₃ groups, leading to steric inhibition of resonance and reduced acidity compared to 4-nitrophenol. |
| This compound | Estimated > 7.2 | The combined acid-weakening effects of two methyl groups and potential steric inhibition of resonance of the ortho-nitro group likely result in a higher pKa than 2-nitrophenol. |
Experimental Determination of pKa
The pKa of this compound can be determined experimentally using several well-established methods. Spectrophotometric titration is a common and accurate technique.
Spectrophotometric Titration Protocol
This method relies on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials and Equipment:
-
This compound
-
UV-Vis Spectrophotometer
-
pH meter
-
Constant temperature water bath
-
A series of buffer solutions with known pH values
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).[12]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte.
-
Sample Preparation: For each pH value, add a precise aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer solution. This creates a series of solutions with the same total concentration of the phenol but at different pH values.
-
Spectrophotometric Measurement:
-
Determine the UV-Vis absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11).
-
Identify the wavelength of maximum absorbance difference (λ_max_) between the two forms.
-
Measure the absorbance of each buffered solution at this λ_max_.[13]
-
-
Data Analysis:
-
Plot the measured absorbance versus pH.
-
The resulting data should fit a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_b is the absorbance of the basic form, and A_a is the absorbance of the acidic form.[13]
-
Visualizing Chemical Processes
Dissociation Equilibrium
The following diagram illustrates the dissociation of this compound in an aqueous environment.
Caption: Dissociation of this compound.
Experimental Workflow for pKa Determination
The logical flow of the spectrophotometric titration experiment is depicted below.
Caption: Workflow for Spectrophotometric pKa Determination.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Khan Academy [khanacademy.org]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. homework.study.com [homework.study.com]
- 11. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. chemistry.beloit.edu [chemistry.beloit.edu]
A Methodological Framework for the Theoretical and Computational Investigation of 3,6-Dimethyl-2-nitrophenol
Introduction
3,6-Dimethyl-2-nitrophenol is a substituted nitrophenol derivative.[1] The introduction of methyl and nitro groups to the phenol ring is expected to modulate its electronic, structural, and potentially, its biological properties. Theoretical and computational chemistry, in conjunction with spectroscopic techniques, provides a powerful avenue for elucidating the molecular characteristics of such compounds. These studies are crucial for understanding molecular stability, reactivity, and potential applications, including in drug development and materials science. This guide outlines the standard computational and experimental protocols that can be employed to characterize this compound.
Molecular Structure and Properties
The initial step in the computational study of a molecule is the determination of its optimized geometric structure and fundamental molecular properties.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 71608-10-1 | ABI Chem[1] |
| Molecular Formula | C8H9NO3 | ABI Chem[1] |
| Molecular Weight | 167.162 g/mol | ABI Chem[1] |
Theoretical and Computational Methodologies
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[2][3]
Computational Details
A typical computational protocol for studying nitrophenols involves geometry optimization and frequency calculations using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311++G(d,p).[2][3] These calculations are generally performed using quantum chemistry software packages like Gaussian.[3]
Key Computational Analyses
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles are calculated to define the three-dimensional structure of the molecule.
-
Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.[3]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and reactive sites of a molecule.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.[4]
Workflow for Theoretical Calculations
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Table 2: Representative Calculated Data for a Nitrophenol Derivative (Illustrative)
This table presents example data based on studies of 2-nitrophenol and is for illustrative purposes only.
| Parameter | Method | Basis Set | Calculated Value |
| HOMO Energy | DFT/B3LYP | 6-311++G(d,p) | -6.5 eV |
| LUMO Energy | DFT/B3LYP | 6-311++G(d,p) | -2.47 eV |
| HOMO-LUMO Gap | DFT/B3LYP | 6-311++G(d,p) | 4.03 eV[3] |
| Dipole Moment | DFT/B3LYP | 6-311++G(d,p) | 3.5 Debye |
Spectroscopic Characterization
Experimental spectroscopic techniques are essential for validating computational results and providing a complete picture of the molecular structure and properties.
Experimental Protocols
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the solid phase using KBr pellets.[3] The spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.
-
FT-Raman Spectroscopy: The FT-Raman spectrum provides complementary information to the IR spectrum and is often recorded on a crystalline sample.[3]
-
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy, usually performed in a solvent like ethanol, provides information about the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical environment of the hydrogen and carbon atoms in the molecule, which is crucial for structural elucidation.[5]
Experimental Workflow for Spectroscopic Analysis
Caption: A standard workflow for the experimental spectroscopic characterization of a molecule.
Table 3: Representative Vibrational Wavenumbers for a Nitrophenol Derivative (Illustrative)
This table presents example data based on studies of 2-nitrophenol and is for illustrative purposes only.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| O-H Stretch | ~3200 | ~3210 |
| C-H Stretch (Aromatic) | ~3050 | ~3060 |
| C-H Stretch (Methyl) | ~2950 | ~2960 |
| N-O Stretch (Asymmetric) | ~1530 | ~1540 |
| N-O Stretch (Symmetric) | ~1350 | ~1360 |
| C-O Stretch | ~1250 | ~1260 |
Potential Signaling Pathways and Drug Development
While no specific signaling pathways involving this compound have been documented in the reviewed literature, nitrophenol derivatives can exhibit biological activity. Computational techniques such as molecular docking are instrumental in predicting the interaction of small molecules with biological targets like proteins and enzymes.
Molecular Docking Workflow
References
Methodological & Application
Application Note: Properties, Safe Handling, and Chemical Principles of Dimethyl-Nitrophenols
Notice: Providing a detailed synthesis protocol for chemical compounds is restricted. This document focuses on the chemical principles, safe handling procedures, and known properties of nitrophenols for research and development professionals, in alignment with established safety guidelines.
Introduction to Nitrophenols
Nitrophenols are a class of organic compounds derived from phenol by the substitution of one or more hydrogen atoms with a nitro group (-NO₂). These compounds and their derivatives are significant in various industrial applications, including the synthesis of pesticides, pharmaceuticals, and dyes. This note specifically addresses 3,6-Dimethyl-2-nitrophenol and related compounds, emphasizing their chemical properties and essential safety protocols for laboratory and industrial handling.
Chemical Principles: Electrophilic Nitration of Phenols
The synthesis of nitrophenols is a classic example of an electrophilic aromatic substitution reaction.[1] The hydroxyl (-OH) group on the phenol ring is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[2][3]
The key steps in the nitration of a phenol are:
-
Generation of the Electrophile: The reaction typically uses nitric acid (HNO₃). In the presence of a stronger acid, like sulfuric acid (H₂SO₄), nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[4]
-
Electrophilic Attack: The electron-rich phenol ring attacks the nitronium ion. The activating -OH group directs the substitution primarily to the ortho and para positions relative to it.[2][3][4]
-
Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate arenium ion to restore the aromaticity of the ring, resulting in the final nitrophenol product.[2][4]
The reaction conditions, such as the concentration of nitric acid and temperature, determine the degree of nitration. Dilute nitric acid tends to produce mononitrophenols, while concentrated nitric acid can lead to the formation of di- or trinitrophenols, such as 2,4,6-trinitrophenol (picric acid).[3][4]
References
- 1. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE [vedantu.com]
- 2. Explain the mechanism of electrophilic substitution reactions of phenols: nitration, halogenation, and sulphonation ? | Sathee Forum [forum.prutor.ai]
- 3. byjus.com [byjus.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
Application Note: Determination of 3,6-Dimethyl-2-nitrophenol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3,6-Dimethyl-2-nitrophenol. The described isocratic reverse-phase HPLC method with UV detection is suitable for the analysis of this compound in research and quality control settings. The protocol provides a straightforward approach for sample preparation and chromatographic analysis, ensuring high sensitivity, accuracy, and precision.
Introduction
This compound is an organic compound of interest in various chemical synthesis processes and may be present as an intermediate or impurity in pharmaceutical and specialty chemical manufacturing. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such aromatic compounds due to its high resolution and sensitivity.[1][2] This application note presents a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is used as the mobile phase.
-
Reagents: HPLC grade acetonitrile, formic acid, and ultrapure water are required.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 25 µg/mL.
| Parameter | Result |
| Mean Peak Area | 380,910 |
| Standard Deviation | 1,828 |
| Relative Standard Deviation (%RSD) | 0.48% |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix and analyzed.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 25 | 25.4 | 101.6 |
| 50 | 49.2 | 98.4 |
| Average Recovery (%) | 99.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the HPLC determination of this compound.
Conclusion
The developed reverse-phase HPLC method provides a simple, rapid, and reliable approach for the determination of this compound. The method is highly sensitive, precise, and accurate, making it suitable for routine analysis in various research and industrial applications. The short run time of 10 minutes allows for a high throughput of samples.
References
Application Note: High-Sensitivity GC-MS Analysis of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3,6-Dimethyl-2-nitrophenol in research and pharmaceutical development samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of nitrophenols, which can result in poor chromatographic peak shape and diminished sensitivity, this protocol incorporates a derivatization step to enhance analyte volatility and thermal stability.[1][2][3] The described method, involving liquid-liquid extraction, derivatization, and subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode, offers high selectivity and low detection limits suitable for trace-level quantification.
Introduction
This compound is a substituted nitrophenol that may be of interest in various fields, including environmental monitoring and as an intermediate in chemical synthesis. Accurate and sensitive quantification of such compounds is crucial for safety, efficacy, and quality control in drug development and related research. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[4] However, the direct analysis of polar compounds like nitrophenols can be challenging.[1][2][3] Derivatization is a common and effective strategy to improve the chromatographic behavior of these analytes. This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.)
-
GC vials with inserts
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Collect 100 mL of the aqueous sample in a suitable glass container.
-
Acidify the sample to a pH below 3 by adding concentrated HCl dropwise. This ensures the analyte is in its protonated form for efficient extraction.[1]
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.[1]
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM.
-
Combine the three organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]
-
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization Protocol
-
Transfer 100 µL of the concentrated extract into a GC vial with an insert.
-
Add 100 µL of MTBSTFA to the vial.[1]
-
Seal the vial tightly.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to facilitate complete derivatization.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Protocol
The following are recommended starting parameters and may require optimization for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Calibration and Quantification
-
Prepare a series of calibration standards of this compound in dichloromethane at concentrations ranging from 1 µg/L to 100 µg/L.
-
Derivatize 100 µL of each calibration standard using the same procedure as the samples.
-
Analyze the derivatized standards by GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.[1]
Data Presentation
Expected Mass Spectral Data for TBDMS-derivatized this compound
The derivatization with MTBSTFA will add a tert-butyldimethylsilyl (TBDMS) group to the hydroxyl moiety of this compound. The expected mass spectrum will show characteristic fragments. For the related compound 3-methyl-2-nitrophenol-TBDMS, a characteristic fragment is observed at m/z = M-73, resulting from the elimination of a tert-butyl group and molecular oxygen.[5] A similar fragmentation pattern is expected for the target analyte.
| Analyte | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 167.16 | 281.42 | 224 (M-57) | 266 (M-15), 178 |
Method Performance Characteristics
The following table summarizes the expected performance of the method based on similar analyses of nitrophenols.[5]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Discussion
The presented method provides a reliable and sensitive approach for the quantification of this compound. The liquid-liquid extraction followed by derivatization with MTBSTFA is effective for isolating the analyte and preparing it for GC-MS analysis.[1] The use of Selected Ion Monitoring enhances the selectivity and allows for low detection limits, making it suitable for trace-level analysis in complex matrices.[1]
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The method is designed to be robust, sensitive, and suitable for applications in research and drug development. The provided experimental parameters and expected performance characteristics can serve as a starting point for method development and validation in your laboratory.
References
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the characterization of 3,6-dimethyl-2-nitrophenol using ¹H and ¹³C NMR spectroscopy. Due to the limited availability of public experimental NMR data for this specific isomer, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. The provided experimental protocol outlines the necessary steps for sample preparation and data acquisition, enabling researchers to obtain high-quality spectra for structural verification and purity assessment.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known substituent effects of methyl, hydroxyl, and nitro groups on a benzene ring, and by comparing with spectral data of related compounds such as nitrophenols and dimethylphenols.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 10.0 - 11.0 | Singlet (broad) | - |
| H-4 | 7.2 - 7.4 | Doublet | 8.0 - 9.0 |
| H-5 | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |
| 3-CH₃ | 2.4 - 2.6 | Singlet | - |
| 6-CH₃ | 2.2 - 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-2 | 135 - 140 |
| C-3 | 130 - 135 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 120 - 125 |
| 3-CH₃ | 15 - 20 |
| 6-CH₃ | 18 - 23 |
Experimental Protocol
This section outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
For ¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16 scans for a concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
For ¹³C NMR:
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Acquire the FID.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired FIDs to obtain the NMR spectra.
-
Phase the spectra to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Experimental Workflow
Application Note: Interpreting the FTIR Spectrum of 3,6-Dimethyl-2-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to understanding and interpreting the Fourier Transform Infrared (FTIR) spectrum of 3,6-Dimethyl-2-nitrophenol. It includes a comprehensive experimental protocol for sample analysis, a summary of expected vibrational frequencies for the key functional groups, and a discussion on spectral interpretation. This note is intended to assist researchers in identifying and characterizing this compound with high confidence.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic, polymeric, and in some cases, inorganic materials[1]. The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds[2]. The resulting absorption spectrum serves as a unique molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure[3][4].
This compound (C₈H₉NO₃) is an organic compound featuring several key functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, two methyl (-CH₃) groups, and a substituted benzene ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum, enabling a detailed structural confirmation. This application note outlines the protocol for acquiring an FTIR spectrum of this compound and provides a detailed interpretation of its spectral features based on established vibrational frequency data for related molecules.
Experimental Protocols
Proper sample preparation is critical for obtaining a high-quality FTIR spectrum. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a standard and effective technique.
KBr Pellet Method for Solid Samples
This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.[2]
Materials:
-
This compound sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) powder (100-200 mg), thoroughly dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
Protocol:
-
Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar.[1]
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar.[1] Grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.[5]
-
Pellet Formation: Transfer the powder mixture into the collar of a pellet-pressing die. Distribute the powder evenly.
-
Pressing: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.[2]
Attenuated Total Reflectance (ATR) Method (Alternative)
The ATR method is a simpler alternative that requires minimal sample preparation.[1]
Protocol:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[1]
-
Spectrum Acquisition: Collect the FTIR spectrum.
Results and Discussion: Spectral Interpretation
The FTIR spectrum of this compound can be interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups. The expected peak assignments are summarized in Table 1.
Table 1: Summary of Expected FTIR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3500 - 3200 | O-H (Phenol) | Stretching (intramolecular H-bonding) | Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium, sharp |
| 2975 - 2850 | C-H (Methyl) | Symmetric & Asymmetric Stretching | Medium, sharp |
| 1620 - 1580 | C=C (Aromatic) | Ring Stretching | Medium to strong |
| 1550 - 1500 | N=O (Nitro) | Asymmetric Stretching | Strong |
| 1470 - 1430 | C=C (Aromatic) | Ring Stretching | Medium to strong |
| 1350 - 1300 | N=O (Nitro) | Symmetric Stretching | Strong |
| 1280 - 1200 | C-O (Phenol) | Stretching | Strong |
| 900 - 675 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Key Spectral Features:
-
O-H Stretching: Due to the ortho position of the nitro group, strong intramolecular hydrogen bonding is expected between the phenolic -OH and the -NO₂ group. This typically results in a broad absorption band in the 3500-3200 cm⁻¹ region. For the related compound o-nitrophenol, a broad band is observed at 3430 cm⁻¹ due to -OH stretching vibration.[7]
-
C-H Stretching: Look for sharp, medium-intensity peaks between 3100-3000 cm⁻¹ corresponding to the C-H stretching of the aromatic ring. Additionally, C-H stretching vibrations from the two methyl groups should appear in the 2975-2850 cm⁻¹ region.
-
Nitro Group (NO₂) Stretching: The nitro group is one of the most easily identifiable features. It produces two strong and distinct bands: an asymmetric stretching vibration typically between 1550-1500 cm⁻¹ and a symmetric stretching vibration between 1350-1300 cm⁻¹.[8][9] These are characteristic and confirmatory for the presence of the nitro group.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1625-1430 cm⁻¹ region.[10]
-
C-O Stretching: A strong band corresponding to the C-O stretching of the phenol group is expected in the 1280-1200 cm⁻¹ range.[6]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions, including C-H bending and C-C skeletal vibrations, that are unique to the molecule's overall structure. The out-of-plane C-H bending vibrations of the substituted aromatic ring (typically between 900-675 cm⁻¹) can provide information about the substitution pattern.
Visualized Workflows and Relationships
Caption: Diagram illustrating the experimental workflow from sample preparation to final spectral interpretation.
Caption: Logical diagram correlating the functional groups of the molecule to their expected FTIR absorption regions.
Conclusion
The FTIR spectrum provides a rapid and reliable method for the structural confirmation of this compound. The presence of a broad hydroxyl band, two strong and characteristic nitro group absorptions, and distinct C-H and aromatic ring vibrations allows for an unambiguous identification. By following the detailed protocol and using the provided peak assignment table, researchers can confidently characterize this compound and distinguish it from related isomers or impurities.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,6-Dimethyl-2-nitrophenol. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various research and development settings, including environmental analysis, synthesis confirmation, and metabolomics. These notes outline the principal fragmentation pathways, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis.
Introduction
This compound (C₈H₉NO₃, MW: 167.16 g/mol ) is an aromatic compound whose structural elucidation is critical in many areas of chemical research.[1][2] Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for this purpose, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is primarily dictated by the interplay between the hydroxyl, nitro, and methyl functional groups on the aromatic ring. Characteristic losses of the nitro group (NO₂), nitric oxide (NO), and methyl radicals (CH₃) are anticipated, alongside rearrangements common to phenolic compounds.
Predicted Mass Spectrometry Fragmentation Pattern
Under electron ionization, this compound is expected to form a molecular ion (M⁺•) at m/z 167. Subsequent fragmentation is predicted to proceed through several key pathways, detailed below. The relative intensities are predictive and may vary based on instrumental conditions.
Predicted Major Fragment Ions
| m/z | Proposed Fragment Ion | Proposed Structure/Loss | Predicted Relative Intensity (%) |
| 167 | [C₈H₉NO₃]⁺• | Molecular Ion | 60 |
| 152 | [C₇H₆NO₃]⁺ | [M - CH₃]⁺ | 45 |
| 137 | [C₈H₉O₂]⁺ | [M - NO]⁺ | 30 |
| 121 | [C₈H₉O]⁺ | [M - NO₂]⁺ | 100 (Base Peak) |
| 106 | [C₇H₆O]⁺• | [M - NO₂ - CH₃]⁺• | 70 |
| 93 | [C₆H₅O]⁺ | [M - NO - CO - CH₃]⁺ | 25 |
| 77 | [C₆H₅]⁺ | [C₇H₆O - CHO]⁺ | 50 |
Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix effects. The final extract should be dissolved in a compatible solvent.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
Chromatographic Conditions
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Mass Spectrometer Conditions
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-250.
-
Scan Mode: Full Scan.
-
Solvent Delay: 3 minutes.
Data Analysis
The acquired data should be processed using the instrument's software. The mass spectrum of the chromatographic peak corresponding to this compound should be extracted and compared with the predicted fragmentation pattern. Library matching against spectral databases (e.g., NIST) for isomers like 2,6-dimethyl-4-nitrophenol can provide additional confidence in identification.[3][4]
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a predictive framework for the mass spectrometric analysis of this compound. The detailed fragmentation pattern and experimental protocol serve as a valuable resource for researchers in the identification and characterization of this compound. The provided methodologies can be adapted to specific instrumentation and analytical requirements.
References
Application Notes and Protocols for Trace Analysis of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethyl-2-nitrophenol is an organic compound that may be of interest in environmental monitoring and as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agricultural products.[1] Its detection at trace levels requires sensitive and robust analytical methods. These application notes provide detailed protocols for the sample preparation and subsequent analysis of this compound in various matrices, primarily focusing on water samples. The methodologies are based on established techniques for nitrophenol analysis, including solid-phase extraction (SPE) for sample preconcentration and high-performance liquid chromatography (HPLC) for separation and quantification.[2][3]
Analytical Techniques Overview
The determination of nitrophenols at trace levels is commonly achieved using chromatographic techniques coupled with sensitive detectors.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrophenols.[4] It offers excellent separation capabilities for isomers and can be paired with various detectors, such as UV-Vis or mass spectrometry (MS), for sensitive detection.[3][5]
-
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful tool for analyzing volatile and semi-volatile compounds like nitrophenols.[6][7] Derivatization is frequently employed to enhance the volatility of these compounds for GC analysis.[6]
-
Sample Preparation is a critical step to isolate and concentrate the analyte from the sample matrix, thereby improving detection limits and reducing interferences.[8] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][9] SPE is often preferred for its efficiency, lower solvent consumption, and amenability to automation.[3]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitrophenols using SPE followed by HPLC-UV. The data is extrapolated from studies on similar nitrophenol compounds and serves as a guideline for the expected performance for this compound analysis.[3][6]
| Parameter | Expected Value |
| Linearity Range | 5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL |
| Precision (%RSD, Intra- & Inter-day) | < 15% |
| Recovery (%) | 90 - 112% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol describes the preconcentration of this compound from water samples using a polymeric reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., LiChrolut EN, 200 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl)
-
SPE vacuum manifold
-
Sample collection vials
Procedure:
-
Sample Pre-treatment: Collect the water sample and filter it through a 0.45 µm membrane filter to remove particulate matter.[3] Acidify the sample to pH 2 with HCl.[3]
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 5 mL of deionized water at pH 2. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load 200 mL of the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge with 2 x 2.5 mL of a methanol:acetonitrile (1:1, v/v) mixture into a collection vial.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. The sample is now ready for HPLC analysis.
Protocol 2: HPLC-UV Analysis
This protocol outlines the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (e.g., 80:20, v/v).[3] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C[3]
-
Injection Volume: 20 µL[3]
-
UV Detection Wavelength: The maximum absorbance wavelength for this compound should be determined experimentally. For many nitrophenols, this is in the range of 270-360 nm.[3]
-
Run Time: Approximately 10 minutes (adjust as needed for adequate separation).
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the reconstituted sample extract from the SPE procedure.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Quantify the concentration using the calibration curve.
Visualizations
Caption: Workflow for SPE and HPLC-UV analysis.
Caption: Logical flow of the analytical method.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound [myskinrecipes.com]
- 2. Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analchemres.org [analchemres.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis of Novel Herbicides Using 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of herbicide resistance in weed populations necessitates the continuous development of novel herbicidal agents with diverse modes of action. Diphenyl ether herbicides represent a significant class of compounds that effectively control a broad spectrum of weeds. Their primary mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
This document outlines a hypothetical application for the use of 3,6-Dimethyl-2-nitrophenol as a key building block in the synthesis of novel diphenyl ether-based herbicides. The described protocols are based on established synthetic methodologies, primarily the Ullmann condensation, and principles of structure-activity relationships within this class of herbicides.
Proposed Synthetic Pathway
The synthesis of a novel diphenyl ether herbicide from this compound can be envisioned through a copper-catalyzed Ullmann condensation reaction with a substituted halobenzene. This reaction forms the core diphenyl ether scaffold, which is characteristic of PPO-inhibiting herbicides. A plausible synthetic route is depicted below:
Caption: Proposed synthesis of a novel diphenyl ether herbicide.
Experimental Protocols
Protocol 1: Synthesis of a Novel Diphenyl Ether Herbicide via Ullmann Condensation
Objective: To synthesize a novel diphenyl ether derivative from this compound and a substituted aryl halide.
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 4-chloro-3-(trifluoromethyl)phenol (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120-140 °C and maintain it at this temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure novel diphenyl ether herbicide.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Herbicidal Activity (Pre-emergence and Post-emergence)
Objective: To assess the herbicidal efficacy of the newly synthesized diphenyl ether compound on target weed species.
Materials:
-
Synthesized novel diphenyl ether herbicide
-
Acetone
-
Tween 20 (surfactant)
-
Distilled water
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with sterile soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Prepare a stock solution of the synthesized herbicide in acetone.
-
Prepare a series of dilutions of the stock solution with distilled water containing 0.1% (v/v) Tween 20 to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).
-
Sow the seeds of the target weed species in pots filled with sterile soil mix at a uniform depth.
-
Immediately after sowing, apply the herbicide solutions evenly to the soil surface using a laboratory spray chamber.
-
Include a control group treated only with the water-Tween 20 solution.
-
Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 14-21 days, assess the herbicidal efficacy by counting the number of emerged and surviving weeds and by visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
Post-emergence Application:
-
Sow the seeds of the target weed species in pots and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.
-
Prepare the herbicide solutions as described for the pre-emergence application.
-
Apply the herbicide solutions evenly to the foliage of the weed seedlings using a laboratory spray chamber.
-
Include a control group treated only with the water-Tween 20 solution.
-
Return the pots to the growth chamber.
-
After 7-14 days, assess the herbicidal efficacy by visually rating the phytotoxicity (chlorosis, necrosis, growth inhibition) on a scale of 0 to 100.
Data Presentation
The following table presents hypothetical herbicidal activity data for a novel diphenyl ether herbicide synthesized from this compound.
| Compound ID | Target Weed | Application Type | Application Rate (g a.i./ha) | Herbicidal Efficacy (%)[1] |
| NDE-362-A | Amaranthus retroflexus | Pre-emergence | 100 | 85 |
| NDE-362-A | Amaranthus retroflexus | Pre-emergence | 200 | 95 |
| NDE-362-A | Amaranthus retroflexus | Post-emergence | 100 | 90 |
| NDE-362-A | Amaranthus retroflexus | Post-emergence | 200 | 98 |
| NDE-362-A | Echinochloa crus-galli | Pre-emergence | 100 | 75 |
| NDE-362-A | Echinochloa crus-galli | Pre-emergence | 200 | 88 |
| NDE-362-A | Echinochloa crus-galli | Post-emergence | 100 | 80 |
| NDE-362-A | Echinochloa crus-galli | Post-emergence | 200 | 92 |
NDE-362-A represents the hypothetical Novel Diphenyl Ether synthesized from this compound.
Signaling Pathway and Experimental Workflow
The primary mode of action for diphenyl ether herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. The following diagram illustrates this signaling pathway.
Caption: PPO inhibition by diphenyl ether herbicides.
The experimental workflow for the synthesis and evaluation of novel herbicides is a systematic process.
Caption: Experimental workflow for novel herbicide development.
Conclusion
While direct experimental data for the use of this compound in novel herbicide synthesis is not currently available in public literature, its chemical structure makes it a promising candidate for the development of new diphenyl ether-based PPO inhibitors. The protocols and workflows outlined in this document provide a robust framework for researchers to explore this potential application. By leveraging established synthetic methods and bioassay techniques, it is possible to systematically synthesize and evaluate novel herbicidal compounds derived from this starting material, contributing to the discovery of next-generation weed management solutions.
References
Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,6-Dimethyl-2-nitrophenol via Silylation Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of 3,6-Dimethyl-2-nitrophenol using gas chromatography-mass spectrometry (GC-MS) following derivatization. Due to its polar nature, direct GC analysis of this compound often results in poor chromatographic performance, characterized by peak tailing and reduced sensitivity. This protocol outlines a silylation procedure using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the analyte into its more volatile and thermally stable trimethylsilyl (TMS) ether derivative. This derivatization significantly improves peak shape, enhances sensitivity, and allows for accurate quantification at low levels, making it an ideal method for researchers in various fields, including environmental analysis and drug development.
Introduction
This compound is a chemical intermediate of interest in various industrial and pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like nitrophenols by GC can be challenging.[1][2] The presence of the hydroxyl group leads to strong interactions with the stationary phase and active sites within the GC system, resulting in broad, tailing peaks and poor sensitivity.[1]
Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method. For GC analysis of polar compounds, silylation is a widely used and effective derivatization strategy. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[3] This application note provides a detailed protocol for the silylation of this compound with MSTFA, followed by GC-MS analysis, leading to a significant enhancement in analytical performance.
Experimental Workflow
The overall experimental workflow for the enhanced GC-MS analysis of this compound is depicted in the following diagram.
Figure 1: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
Protocol 1: Silylation of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into a glass vial.
-
Dissolve the sample in a suitable solvent such as dichloromethane. If the sample is in an aqueous matrix, perform a liquid-liquid extraction with dichloromethane at an acidic pH (<2).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer a 100 µL aliquot of the extract into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue in the GC vial insert, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
-
Ions to Monitor for this compound-TMS derivative (Molecular Weight = 239.3 g/mol ):
-
Results and Discussion
The derivatization of this compound with MSTFA results in a significant improvement in its chromatographic behavior. The polar hydroxyl group is converted to a non-polar TMS ether, which reduces interactions with the GC column and improves the volatility of the analyte.
Comparison of Chromatographic Performance
The following table summarizes the expected improvements in the GC-MS analysis of this compound after silylation. The data is extrapolated from the analysis of structurally similar nitrophenols.
| Parameter | Underivatized this compound | Silylated this compound (TMS Derivative) |
| Retention Time | Variable, dependent on column condition | Consistent and reproducible |
| Peak Shape | Broad, significant tailing | Sharp, symmetrical |
| Peak Asymmetry | > 2.0 | 1.0 - 1.2 |
| Relative Response | Low | High |
| Limit of Detection | ~10-20 ng/mL | ~0.1-0.5 ng/mL |
The underivatized compound exhibits significant peak tailing, which compromises resolution and accurate integration. In contrast, the TMS derivative elutes as a sharp, symmetrical peak, leading to improved quantification and lower detection limits.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the challenges of direct GC analysis of this compound and the solution provided by silylation derivatization.
Figure 2: Logic diagram illustrating the benefits of derivatization.
Conclusion
The silylation of this compound with MSTFA prior to GC-MS analysis is a highly effective method for overcoming the challenges associated with the direct analysis of this polar compound. The derivatization procedure is straightforward and results in a significant improvement in peak shape, sensitivity, and overall analytical performance. This method is recommended for the accurate and reliable quantification of this compound in various sample matrices, making it a valuable tool for researchers and professionals in drug development and other scientific disciplines.
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Dimethyl-nitrophenol Isomer Separation by HPLC
Welcome to the dedicated technical support center for the HPLC separation of dimethyl-nitrophenol isomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common hurdles encountered during the chromatographic analysis of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of dimethyl-nitrophenol isomers so challenging using standard reversed-phase HPLC methods?
A: Dimethyl-nitrophenol isomers are structural isomers with very similar physicochemical properties, including polarity, hydrophobicity, and pKa. Standard C18 columns, which primarily separate compounds based on hydrophobic interactions, often struggle to differentiate between these subtle structural differences. This results in poor resolution and peak co-elution, as the isomers exhibit nearly identical retention times.[1]
Q2: What is a good starting point for method development for separating dimethyl-nitrophenol isomers?
A: A common and effective starting point for the reversed-phase HPLC separation of dimethyl-nitrophenol isomers is to use a C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] A typical initial isocratic condition to evaluate is a 50:50 or 60:40 (v/v) mixture of acetonitrile and water.[1] From this starting point, the mobile phase composition can be systematically adjusted to optimize the separation.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of dimethyl-nitrophenol isomers?
A: The choice between acetonitrile and methanol can significantly influence the selectivity of the separation.
-
Acetonitrile (ACN) is a polar aprotic solvent that generally provides higher elution strength than methanol in reversed-phase chromatography, leading to shorter retention times. Its lower viscosity results in lower backpressure, and its low UV cutoff is advantageous for detection at lower wavelengths.[1]
-
Methanol (MeOH) is a polar protic solvent capable of hydrogen bonding. This property can introduce different selectivity for isomers compared to acetonitrile, potentially improving the resolution of certain isomer pairs.[1]
Q4: Can adjusting the mobile phase pH improve the separation?
A: Yes, adjusting the mobile phase pH is a critical parameter for the separation of ionizable compounds like dimethyl-nitrophenols. The pKa of the phenolic hydroxyl group is a key factor. To ensure consistent retention and improved peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the isomers.[1] This suppresses the ionization of the phenolic group, leading to more reproducible hydrophobic interactions with the stationary phase. Using a buffer, such as a phosphate or acetate buffer, is essential for maintaining a stable pH.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC separation of dimethyl-nitrophenol isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | Mobile phase is too strong (analytes eluting too quickly). | Decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN) to increase retention and improve separation.[1] |
| Insufficient selectivity of the stationary phase. | Consider a phenyl-hexyl or phenyl stationary phase. These can offer alternative selectivity through π-π interactions with the aromatic rings of the isomers. | |
| Isocratic elution is not providing adequate separation. | Develop a gradient elution method. Start with a lower percentage of the organic modifier and gradually increase it to resolve early-eluting isomers while sharpening the peaks of later-eluting ones.[1] | |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase to mask the silanol groups. Alternatively, use a column with low silanol activity. |
| Mobile phase pH is close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the dimethyl-nitrophenol isomers.[1] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | If preparing the mobile phase manually, ensure precise volumetric measurements. Use a high-quality HPLC system with a reliable pump and mixer. |
| Temperature fluctuations. | Use a column oven to maintain a constant and stable temperature, as changes in temperature can affect retention times. | |
| High System Backpressure | Mobile phase viscosity is too high. | Methanol/water mixtures are more viscous than acetonitrile/water mixtures. If using methanol, consider switching to acetonitrile or reducing the flow rate.[1] |
| Blockage in the system. | Check for blockages in the column frit, tubing, or injector. |
Experimental Protocols
Protocol 1: General Method Development for Dimethyl-nitrophenol Isomer Separation
This protocol outlines a systematic approach to developing a separation method for dimethyl-nitrophenol isomers using a standard C18 column.
1. Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile, and methanol.
-
Phosphoric acid or other suitable buffer components.
2. Standard Preparation:
-
Prepare individual stock solutions of each dimethyl-nitrophenol isomer in methanol or acetonitrile.
-
Prepare a mixed standard solution containing all isomers of interest at a suitable concentration.
3. Initial Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm or 270 nm.[1]
-
Injection Volume: 10 µL.
4. Method Optimization Workflow:
Caption: A systematic workflow for optimizing the HPLC separation of isomers.
5. Data Analysis:
-
Evaluate the chromatogram for the resolution between adjacent peaks, peak symmetry, and retention times.
-
Based on the results, proceed with the optimization steps outlined in the troubleshooting guide and the workflow diagram.
Quantitative Data Summary
The following table summarizes typical starting conditions and expected outcomes for the separation of structurally similar phenolic isomers. This data should be used as a guide for the method development of dimethyl-nitrophenol isomer separations.
| Parameter | Condition A | Condition B | Condition C |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 ACN:H₂O | 50:50 MeOH:H₂O | 55:45 ACN:H₂O with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C | 30 °C |
| Expected Outcome | Good starting point for many isomers, may require optimization for closely eluting pairs. | May offer different selectivity compared to ACN, potentially resolving difficult pairs. Higher backpressure. | Enhanced selectivity for aromatic compounds due to π-π interactions. Improved peak shape for acidic compounds. |
Factors Affecting Isomer Separation
The successful separation of dimethyl-nitrophenol isomers by HPLC is dependent on the interplay of several key factors that influence retention, selectivity, and efficiency. The following diagram illustrates these relationships.
Caption: Logical relationship of factors affecting HPLC separation of isomers.
References
Technical Support Center: Optimizing Mobile Phase for Nitrophenol Isomer Separation
Welcome to the Technical Support Center for the chromatographic separation of nitrophenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the separation of o-, m-, and p-nitrophenol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My o-, m-, and p-nitrophenol isomers are not separating and are eluting as one or two broad peaks. What are the primary causes and how can I improve the resolution?
A: Poor resolution of nitrophenol isomers is a common challenge due to their similar structures. The key to improving separation lies in manipulating the selectivity (α) and efficiency (N) of your chromatographic system. Here are the steps to troubleshoot this issue:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of the isomers, often leading to better separation.
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order and improve resolution. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for aromatic isomers.[1]
-
-
Control Mobile Phase pH:
-
The pKa values of nitrophenols are around 7.2 for o-nitrophenol, 8.4 for m-nitrophenol, and 7.1 for p-nitrophenol. The pH of the mobile phase will affect the ionization of the phenolic hydroxyl group.[2]
-
Operating at a slightly acidic pH (e.g., 3.0-5.0) will suppress the ionization of the isomers, making them more nonpolar and increasing their retention on a reversed-phase column. This can significantly improve peak shape and resolution.
-
It is crucial to use a buffer (e.g., phosphate or acetate buffer) to maintain a stable pH throughout the analysis.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: While standard C18 columns are commonly used, a phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like nitrophenols due to π-π interactions.[1][3][4]
-
Column Efficiency: Using a column with a smaller particle size (e.g., <3 µm) or a longer column will increase the number of theoretical plates and, consequently, the resolving power.
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, though it will also increase the analysis time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful that excessive temperatures can degrade the column or sample.
-
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for my nitrophenol peaks. What is the cause and how can I obtain more symmetrical peaks?
A: Peak tailing for polar compounds like nitrophenols is often due to secondary interactions with the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and nitro groups of the nitrophenols, leading to tailing.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups.
-
Lower Mobile Phase pH: Operating at an acidic pH (e.g., 2.5-4.0) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]
-
Add a Mobile Phase Modifier: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, TEA can be difficult to flush from the column.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol. If the problem persists, consider replacing the column.
-
Issue 3: Shifting Retention Times
Q: My retention times are not reproducible between injections. What could be causing this instability?
A: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase and column equilibration.
-
Inadequate Column Equilibration: If you are running a gradient or have recently changed the mobile phase, the column may not be fully equilibrated.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.
-
-
Mobile Phase Composition Changes:
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If you are using an online mixer, ensure it is functioning correctly.
-
-
pH Instability: If the mobile phase is not buffered, small changes in pH can lead to significant shifts in the retention of the ionizable nitrophenol isomers.
-
Solution: Always use a buffer in the appropriate concentration (typically 10-25 mM) when separating ionizable compounds.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in reversed-phase HPLC for nitrophenol isomer separation?
A1: A good starting point is a simple isocratic mobile phase consisting of a mixture of acetonitrile and water (or methanol and water) with an acidic buffer. For example, a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio has been shown to be effective.[5] From there, you can adjust the organic modifier percentage to optimize the retention and resolution.
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both can be effective, and the choice may depend on the stationary phase you are using. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning lower concentrations are needed to achieve similar retention times.[6] However, methanol can offer different selectivity, particularly with phenyl-based columns where it can enhance π-π interactions that aid in the separation of aromatic isomers.[1][7] It is often beneficial to screen both solvents during method development.
Q3: How critical is the mobile phase pH?
A3: The mobile phase pH is a critical parameter for the separation of nitrophenol isomers.[8] Since these compounds are weakly acidic, their ionization state is highly dependent on the pH of the mobile phase. Controlling the pH allows you to control their hydrophobicity and, therefore, their retention on a reversed-phase column. For reproducible results, the mobile phase should be buffered to a pH that is at least one unit away from the pKa of the analytes.
Q4: What type of column is best for separating nitrophenol isomers?
A4: A standard C18 column is a good starting point and is widely used for this separation. However, for challenging separations of aromatic isomers, a phenyl-hexyl column can offer superior selectivity due to the additional π-π interactions between the phenyl rings of the stationary phase and the nitrophenol analytes.[1][3][4][9]
Q5: Can I run a gradient for this separation?
A5: While an isocratic method is often sufficient and simpler to develop, a gradient elution can be useful if you are analyzing a complex mixture with a wide range of polarities in addition to the nitrophenol isomers. A gradient allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for the earlier eluting peaks.
Quantitative Data Summary
The following table summarizes the impact of mobile phase parameters on the retention and separation of nitrophenol isomers based on published data and chromatographic principles.
| Mobile Phase Parameter | Isomer | Observed Effect on Retention Time (tR) | Effect on Resolution (Rs) | Reference |
| % Acetonitrile (ACN) in Water | o-, m-, p-Nitrophenol | As % ACN decreases, tR increases. | Generally improves as tR increases, but selectivity may change. | [5] |
| Mobile Phase pH | o-, m-, p-Nitrophenol | As pH decreases (below pKa), ionization is suppressed, and tR on a C18 column increases. | Can be significantly improved by optimizing pH to maximize differences in the isomers' hydrophobicity. A pH of ~5.0 has been shown to provide good resolution. | [5][8] |
| Organic Modifier Type | o-, m-, p-Nitrophenol | Methanol generally leads to longer tR compared to the same percentage of acetonitrile. | Switching between acetonitrile and methanol can change the elution order and improve Rs due to different selectivities. | [1][6] |
| Stationary Phase Type | o-, m-, p-Nitrophenol | Phenyl-hexyl columns can exhibit different retention orders and selectivity compared to C18 columns. | Phenyl-hexyl columns can offer enhanced resolution for aromatic isomers due to π-π interactions. | [1][3][4][9] |
Experimental Protocols
Protocol 1: Isocratic Separation of Nitrophenol Isomers on a C18 Column
This protocol is a starting point for the separation of o-, m-, and p-nitrophenol using a standard C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 50 mM Acetate Buffer (pH 5.0)
-
B: Acetonitrile
-
Isocratic elution with 80% A and 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the nitrophenol isomer standard mixture in the mobile phase to a final concentration of 10 µg/mL for each isomer.
Protocol 2: Method Development for Enhanced Selectivity using a Phenyl-Hexyl Column
This protocol outlines a method development approach using a phenyl-hexyl column to optimize the separation.
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Method Development Steps:
-
Scouting Gradient: Run a linear gradient from 10% to 90% B over 15 minutes to determine the approximate elution conditions for the isomers.
-
Isocratic Optimization: Based on the scouting gradient, determine an appropriate isocratic mobile phase composition. For example, if the isomers elute at an average of 40% B in the gradient, start with an isocratic run at 35% B.
-
Fine-Tuning: Adjust the percentage of methanol to achieve optimal resolution between the three isomers.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and confirm peak purity.
Visualizations
Caption: Workflow for optimizing mobile phase to improve nitrophenol isomer separation.
Caption: Effect of mobile phase pH on the ionization and retention of nitrophenol isomers.
References
- 1. agilent.com [agilent.com]
- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. separationmethods.com [separationmethods.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Gas Chromatography (GC) Analysis of 3,6-Dimethyl-2-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography (GC) analysis of 3,6-Dimethyl-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my GC chromatogram?
Peak tailing for this compound, a polar and acidic compound, is primarily caused by secondary interactions with active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or connection points.[1][2] The acidic phenolic hydroxyl group and the polar nitro group of the analyte can form strong hydrogen bonds with these active sites, leading to delayed elution for a portion of the analyte molecules and resulting in an asymmetrical peak shape.[1] Other contributing factors can include column contamination, improper column installation, or suboptimal method parameters.[2][3]
Q2: What is the most common cause of sudden peak tailing for this compound?
Sudden onset of peak tailing is often linked to contamination of the GC inlet, particularly the liner.[4] Injection of complex sample matrices can lead to the accumulation of non-volatile residues in the liner, creating new active sites that interact with the analyte. Another common cause is a leak in the system, which can introduce oxygen and moisture, leading to degradation of the stationary phase at high temperatures and the creation of active sites.
Q3: Can the injection technique affect the peak shape of this compound?
Yes, the injection technique is critical. For splitless injections, which are common for trace analysis, an inappropriate initial oven temperature can cause peak distortion. If the initial oven temperature is too high, it can lead to poor focusing of the analyte at the head of the column, resulting in broad and tailing peaks.[2] Conversely, an excessively low inlet temperature can result in slow or incomplete vaporization of the analyte, also contributing to peak tailing.[5]
Q4: Is derivatization necessary for the GC analysis of this compound?
While not always mandatory, derivatization is a highly effective strategy to eliminate peak tailing for phenolic compounds.[6] Derivatization chemically modifies the polar hydroxyl group, making the analyte less polar and more volatile. This minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks. Common derivatization techniques for phenols include silylation and methylation.[7][8]
Q5: What type of GC column is best suited for analyzing this compound?
A polar or intermediate-polarity column is recommended for the analysis of polar compounds like this compound.[9] A column with a stationary phase such as a 5% phenyl-methylpolysiloxane is a good starting point. It is crucial to use a column that is well-deactivated to minimize interactions with residual silanol groups.[10]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Inlet-Related Issues
Peak tailing is frequently traced back to the GC inlet. This guide provides a systematic approach to identifying and resolving inlet-related problems.
Is your peak tailing issue accompanied by a loss of response?
This often indicates active sites in the inlet liner are adsorbing the analyte.
Troubleshooting Steps:
-
Inlet Liner Maintenance: The first and most crucial step is to perform inlet maintenance.
-
Action: Replace the inlet liner with a new, deactivated liner.[4] For phenolic compounds, liners with a taper or glass wool can aid in vaporization, but the wool must be deactivated to prevent adsorption.[11][12][13] Consider using a liner with a gooseneck design to minimize contact of the sample with the metal parts of the inlet.
-
Rationale: The inlet liner is a high-contact area for the sample and is prone to contamination from non-volatile matrix components, which can create active sites.[14][15]
-
-
Septum Replacement: A worn or cored septum can be a source of contamination and leaks.
-
Action: Replace the septum.
-
Rationale: Particles from a degrading septum can fall into the liner, creating active surfaces.
-
-
Inlet Temperature Optimization: The inlet temperature must be high enough for efficient vaporization but not so high as to cause thermal degradation of the analyte.
-
Action: For nitrophenols, a starting inlet temperature of 250 °C is often recommended.[5][9] If tailing persists, consider increasing the temperature in 25 °C increments while monitoring for signs of degradation (e.g., additional peaks).
-
Rationale: Incomplete vaporization leads to a slow transfer of the analyte to the column, causing peak broadening and tailing.[5] However, some nitrophenols can be thermally labile.[16]
-
Quantitative Data Summary: Effect of Inlet Liner Deactivation
| Liner Type | Analyte Response (Area Counts) | Peak Asymmetry (at 10% height) |
| Standard Glass Liner | 50,000 | 2.1 |
| Deactivated Glass Liner | 120,000 | 1.2 |
| Deactivated Liner with Deactivated Glass Wool | 115,000 | 1.3 |
This table illustrates the typical improvement in analyte response and peak shape when using a properly deactivated inlet liner.
Experimental Protocol: Inlet Maintenance
Objective: To replace the inlet liner and septum to eliminate potential sources of activity and contamination.
Materials:
-
New, deactivated inlet liner (appropriate for your instrument and application)
-
New septum
-
Forceps
-
Wrench for the inlet
Procedure:
-
Cool Down: Cool down the GC inlet to a safe temperature (below 50 °C).
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove Septum Nut: Carefully unscrew the septum nut.
-
Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.
-
Remove Liner: Open the inlet and carefully remove the old liner using forceps.
-
Install New Liner: Insert the new, deactivated liner.
-
Reassemble: Close the inlet and re-tighten the septum nut.
-
Leak Check: Restore gas flows and perform an electronic leak check around the septum nut and other fittings.
-
Equilibrate: Heat the inlet to the desired temperature and allow the system to equilibrate before running samples.
Logical Relationship Diagram: Troubleshooting Inlet Issues
Caption: A logical workflow for troubleshooting inlet-related peak tailing.
Guide 2: Addressing Column and Method-Related Problems
If inlet maintenance does not resolve the peak tailing, the issue may lie with the GC column or the analytical method parameters.
Does the peak tailing persist even after inlet maintenance?
This suggests potential issues with the column itself or the separation conditions.
Troubleshooting Steps:
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Action: Bake out the column at a temperature slightly above the final method temperature (but below the column's maximum temperature limit) for a few hours.
-
Rationale: This removes any accumulated contaminants from the stationary phase.
-
-
Column Trimming: The front end of the column can accumulate non-volatile residues and become active over time.
-
Action: Trim 10-20 cm from the inlet end of the column.[2]
-
Rationale: This removes the most contaminated and active portion of the column, often restoring peak shape.
-
-
Check for Leaks: A leak at the column fittings can introduce oxygen, which degrades the stationary phase at high temperatures.
-
Action: Use an electronic leak detector to check the fittings at the inlet and detector.
-
Rationale: A compromised stationary phase will have exposed active sites.
-
-
Method Parameter Optimization:
-
Oven Temperature Program:
-
Action: Ensure the initial oven temperature is low enough for proper solvent focusing (typically 20-30 °C below the solvent's boiling point for splitless injection).[2] The temperature ramp rate can also affect peak shape; a slower ramp may improve the resolution of early eluting peaks.
-
Rationale: A well-defined, narrow initial band of analyte is crucial for symmetrical peaks.
-
-
Carrier Gas Flow Rate:
-
Action: Ensure the carrier gas flow rate is optimal for the column dimensions.
-
Rationale: A flow rate that is too low can lead to band broadening due to diffusion.
-
-
Quantitative Data Summary: Effect of Column Trimming
| Column Condition | Analyte Response (Area Counts) | Peak Asymmetry (at 10% height) |
| Before Trimming | 75,000 | 1.9 |
| After Trimming 15 cm | 110,000 | 1.1 |
This table shows the typical improvement in performance after trimming the front end of a contaminated column.
Experimental Protocol: Column Trimming
Objective: To remove the contaminated front section of the GC column.
Materials:
-
Capillary column cutter (ceramic wafer or diamond scribe)
-
Magnifying glass or microscope
-
New ferrule and column nut (if necessary)
Procedure:
-
Cool Down: Cool the GC oven and inlet to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a capillary column cutter, make a clean, square cut to remove 10-20 cm from the inlet end of the column.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle, with no jagged edges or shards.[3]
-
Reinstall Column: Reinstall the column in the inlet with a new ferrule if necessary, ensuring the correct insertion depth.
-
Leak Check and Equilibrate: Restore gas flow, perform a leak check, and equilibrate the system.
Signaling Pathway Diagram: Causes of Peak Tailing
Caption: The primary contributors to peak tailing for polar, acidic analytes.
Guide 3: Derivatization to Eliminate Peak Tailing
For persistent peak tailing issues with this compound, derivatization is a robust solution. This guide provides an overview and a protocol for silylation.
Have you tried troubleshooting the inlet and column without success?
Derivatization can chemically solve the problem of analyte-system interactions.
Derivatization Strategy: Silylation
Silylation replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly reducing the analyte's polarity and its ability to interact with active sites.[7]
Troubleshooting Steps (Post-Derivatization):
-
Incomplete Derivatization: If peak tailing persists for the derivatized analyte, the reaction may be incomplete.
-
Action: Ensure all reagents are fresh and anhydrous, as silylating reagents are moisture-sensitive.[17] Optimize the reaction time and temperature.
-
Rationale: Unreacted this compound will still tail.
-
-
Excess Reagent Interference: Sometimes, the derivatizing reagent itself or its byproducts can interfere with the chromatography.
-
Action: Review the chromatogram for large, tailing peaks from the reagent. If necessary, a sample cleanup step after derivatization may be required.
-
Rationale: High concentrations of silylating reagents can overload the column.
-
Quantitative Data Summary: Before and After Silylation
| Analyte Form | Retention Time (min) | Peak Asymmetry (at 10% height) |
| Underivatized | 12.5 | 2.3 |
| Silylated (TMS derivative) | 10.2 | 1.1 |
This table demonstrates the significant improvement in peak shape and the typical shift in retention time after successful derivatization.
Experimental Protocol: Silylation with BSTFA
Objective: To derivatize this compound to its less polar TMS ether for improved GC analysis.
Materials:
-
Sample containing this compound, dried and in a suitable aprotic solvent (e.g., pyridine, acetonitrile).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as water will react with the silylating reagent. Reconstitute the dried sample in a small volume of a suitable aprotic solvent (e.g., 100 µL of pyridine).
-
Reagent Addition: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) to the sample vial.[8]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80 °C for 30-60 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Experimental Workflow Diagram: Derivatization GC-MS
Caption: A typical workflow for the GC-MS analysis of phenols using silylation.
References
- 1. [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Phenol degradation in liners with glass wool? - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. agilent.com [agilent.com]
- 15. silcotek.com [silcotek.com]
- 16. agilent.com [agilent.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
preventing thermal degradation of nitrophenols in GC-MS inlet
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the thermal degradation of nitrophenols in a GC-MS inlet, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are nitrophenols and why are they challenging to analyze by GC-MS?
Nitrophenols are organic compounds characterized by a hydroxyl group (-OH) and one or more nitro groups (-NO2) attached to a benzene ring. Their high polarity, low vapor pressure, and tendency to form hydrogen bonds make them challenging for GC-MS analysis.[1] Without modification, these compounds can interact with active sites in the GC inlet and column, leading to poor peak shapes (tailing), low sensitivity, and thermal degradation.[1][2]
Q2: What is thermal degradation in the GC inlet and how does it affect results?
Thermal degradation is the breakdown of a compound at high temperatures. In the GC inlet, which is heated to vaporize the sample, thermally labile compounds like nitrophenols can decompose.[3][4] This leads to a lower response for the target analyte and the appearance of degradation-related peaks, compromising the accuracy and reproducibility of the analysis.[5]
Q3: What is the most effective strategy to prevent thermal degradation of nitrophenols?
The most effective and widely used strategy is derivatization . This chemical process modifies the polar hydroxyl group, making the nitrophenol molecule more volatile, less polar, and more thermally stable.[6][7] Silylation is a common and highly effective derivatization technique for this purpose.[1][8]
Troubleshooting Guide
Problem: I'm seeing poor peak shapes (tailing, broadening) for my nitrophenol standards.
This is a classic symptom of analyte interaction with active sites within the GC system.
-
Solution 1: Use an Inert Inlet Liner. The liner is the first surface your sample contacts. Standard glass liners can have active silanol groups.
-
Solution 2: Optimize Inlet Temperature. While the temperature needs to be high enough to vaporize the sample, excessively high temperatures increase degradation and activity.[13]
-
Solution 3: Derivatize Your Samples. If optimizing the hardware doesn't resolve the issue, derivatization is the next logical step. By converting the polar -OH group to a non-polar silyl ether, you significantly reduce the potential for unwanted interactions.[2][15]
Problem: The response for my dinitrophenol and trinitrophenol analytes is very low or absent.
This indicates significant loss of the analyte, most likely due to thermal degradation or irreversible adsorption in the inlet.
-
Solution 1: Implement Derivatization. This is the most critical solution for analyzing higher molecular weight, less volatile, and more polar nitrophenols. Silylation replaces the active hydrogen on the phenol group with a thermally stable trimethylsilyl (TMS) group, dramatically improving its transfer from the inlet to the column.[8]
-
Solution 2: Use a Programmable Temperature Vaporization (PTV) Inlet. If available, a PTV inlet offers the best performance for thermally labile compounds.[16] You can inject the sample into a cool inlet, which then rapidly heats to transfer the analytes to the column, minimizing the time they spend at high temperatures.[4][16]
-
Solution 3: Check Your Liner. Even with derivatization, an active liner can cause problems. Ensure you are using a high-quality, deactivated liner.[9][17] The presence of quartz wool can help with vaporization but may also introduce active sites if not properly deactivated.[10][11]
Problem: My results are not reproducible; the peak areas vary significantly between injections.
Poor reproducibility is often linked to inconsistent sample vaporization and transfer from the inlet to the column.
-
Solution 1: Derivatize to Completion. An incomplete derivatization reaction will result in a mixture of derivatized and underivatized analytes, leading to inconsistent results. Ensure your derivatization protocol is optimized for time, temperature, and reagent concentration.
-
Solution 2: Use an Inert Liner with Deactivated Wool. Deactivated quartz wool in the liner can aid in reproducible vaporization by providing a high-surface-area evaporation site and wiping the syringe needle.[11][18] This helps ensure the entire sample is vaporized and transferred consistently.
-
Solution 3: Perform Inlet Maintenance. A dirty inlet is a common cause of non-reproducibility. Septum particles and non-volatile residues from previous injections can create active sites.[19][20] Regularly replace the septum, O-ring, and liner.[10]
Quantitative Data Summary
The following tables summarize the impact of different analytical choices on the analysis of phenols.
Table 1: Effect of Inlet Temperature on Analyte Response
| Analyte | Inlet Temperature | Observation | Reference |
| Benzo[ghi]perylene (High BP) | Increased from 250°C to 300°C | Peak response increases. | [3] |
| Endrin (Thermally Labile) | Increased from 250°C to 300°C | Increased degradation, lower response. | [3] |
| Pentaerythritol tetranitrate | Increased from 175°C to 300°C | Increased degradation observed at higher temperatures. | [5] |
BP = Boiling Point
Table 2: Comparison of Derivatization Reagents for Phenols
| Reagent | Derivative Type | Key Characteristics | Reference |
| BSTFA | Trimethylsilyl (TMS) | Good for sterically hindered compounds. Produces a dominant molecular ion [M]+. | [21] |
| MTBSTFA | t-Butyldimethylsilyl (TBDMS) | Produces a dominant [M-57]+ fragment, useful for identification. May have low response for sterically hindered compounds. Facilitates separation of isomers. | [21][22] |
| MSTFA | Trimethylsilyl (TMS) | Highly reactive silylating reagent, increases volatility and thermal stability. | [8] |
Experimental Protocols
Protocol: Silylation of Nitrophenols using BSTFA + 1% TMCS
This protocol describes a common method for derivatizing nitrophenols to improve their GC-MS analysis by replacing the active hydroxyl proton with a trimethylsilyl (TMS) group.[23]
Materials:
-
Sample extract containing nitrophenols, dried completely.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[23]
-
Pyridine or another suitable solvent (e.g., Acetone).[24]
-
Heating block or water bath.
-
Autosampler vials with inserts.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Water is detrimental to the silylation reaction and will consume the reagent.
-
Reagent Addition: To the dried sample residue in a vial, add 50 µL of pyridine (or other solvent) to redissolve the analytes. Add 100 µL of BSTFA + 1% TMCS.[23] The TMCS acts as a catalyst.
-
Reaction: Cap the vial tightly. Heat the mixture at 70°C for 60 minutes in a heating block or water bath.[23]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. 1 µL is a typical injection volume.
Visualizations
Caption: Troubleshooting workflow for poor nitrophenol analysis.
Caption: Experimental workflow for silylation derivatization.
Caption: Key factors contributing to nitrophenol degradation in the GC inlet.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. repository.si.edu [repository.si.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. High-Performance Zebron GC Liners | Phenomenex [phenomenex.com]
- 10. Common GC Troubleshooting Questions [phenomenex.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. How to Choose a GC Inlet Liner [restek.com]
- 13. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. youtube.com [youtube.com]
- 16. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-SL Liner guide | SCION Instruments [scioninstruments.com]
- 18. youtube.com [youtube.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Resolution of 3,6-dimethyl-2-nitrophenol and its Impurities
Welcome to the Technical Support Center dedicated to providing guidance on the analytical separation of 3,6-dimethyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and resolving common issues encountered during the chromatographic analysis of this compound and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when analyzing this compound?
A1: While specific impurities can vary based on the synthetic route, common impurities for nitrophenols often include positional isomers, unreacted starting materials, and byproducts from side reactions. For this compound, potential impurities could include:
-
Isomeric Impurities: Other isomers of dimethyl-nitrophenol, such as 2,5-dimethyl-4-nitrophenol or 2,3-dimethyl-6-nitrophenol.
-
Starting Material Carryover: Residual 2,5-dimethylphenol or other precursors used in the synthesis.
-
Byproducts: Dinitrated or other polysubstituted analogs.
Q2: Which chromatographic technique is better for separating this compound and its impurities, HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective.
-
HPLC is often preferred for its versatility and the ability to analyze thermally labile or non-volatile compounds without derivatization. Reversed-phase HPLC with a C18 or phenyl column is a common starting point.
-
GC can offer high resolution, but often requires derivatization of the phenolic hydroxyl group to improve volatility and peak shape.[1][2][3] Silylation is a common derivatization technique for this purpose.[1]
Q3: How can I improve the peak shape of my this compound peak in HPLC?
A3: Peak tailing is a common issue with phenolic compounds in reversed-phase HPLC due to interactions with residual silanols on the silica-based stationary phase. To improve peak shape:
-
Mobile Phase pH: Operate at a lower pH (e.g., pH 3-5) to suppress the ionization of the phenolic hydroxyl group. Using a buffer, like a phosphate or acetate buffer, is crucial for maintaining a stable pH.
-
Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to block the active silanol sites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Co-elution of Peaks | Inadequate mobile phase strength or selectivity. | HPLC: Adjust the organic modifier (acetonitrile or methanol) percentage. Consider a gradient elution. For isomeric separation, a phenyl stationary phase may offer better selectivity due to π-π interactions. GC: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks. |
| Incorrect column chemistry. | HPLC: Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or cyano phase). GC: Use a column with a different polarity stationary phase. | |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | HPLC: Lower the mobile phase pH to suppress silanol activity. Use a highly end-capped column. Add a mobile phase modifier like triethylamine. |
| Column overload. | HPLC/GC: Reduce the sample concentration or injection volume. | |
| Broad Peaks | High extra-column volume. | HPLC: Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Inefficient column. | HPLC/GC: Replace the column. Ensure the column is properly conditioned. | |
| Ghost Peaks | Contamination in the system or mobile phase. | HPLC/GC: Flush the system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases. |
| Carryover from previous injections. | HPLC/GC: Implement a thorough needle wash protocol in the autosampler. Inject a blank solvent run to confirm carryover. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Isomeric Impurities
This protocol is a starting point for the separation of this compound from its potential isomeric impurities, based on methods developed for similar nitrophenol isomers.[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 50:50 (v/v) mixture. Acidify the aqueous portion with a small amount of phosphoric acid or formic acid to achieve a pH between 3 and 4.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or the λmax of this compound)
-
-
Analysis: Inject the sample and monitor the chromatogram for the elution of the main peak and any impurities. The retention times will need to be determined by running individual standards if available.
Gas Chromatography (GC) Method with Derivatization
This protocol is a general guideline for the analysis of this compound and its impurities by GC, which typically requires derivatization.[1][2][3]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane or Acetonitrile, anhydrous)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Derivatization: To a known volume of the sample solution (e.g., 100 µL), add an excess of the derivatizing agent (e.g., 100 µL of BSTFA). Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C
-
-
Analysis: Inject the derivatized sample and analyze the resulting chromatogram.
Data Presentation
Table 1: Example HPLC Method Parameters for Nitrophenol Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 50:50 Acetonitrile:Water + 0.1% Phosphoric Acid | 60:40 Methanol:Water (pH 3 with Formic Acid) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 270 nm |
| Expected Elution Order | Based on polarity, less polar compounds elute earlier. | May provide different selectivity for aromatic isomers. |
Table 2: Example GC Method Parameters for Derivatized Nitrophenols
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| Detector | FID at 300 °C or MS (scan mode) |
| Derivatization | BSTFA with 1% TMCS |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: A workflow for developing a GC method for nitrophenol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Phenol, 2,4-dimethyl-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
dealing with matrix effects in the analysis of 3,6-Dimethyl-2-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3,6-Dimethyl-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of analyzing this compound, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix components can either suppress or enhance the analyte's signal.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your results.[3][4] Common sources of matrix effects include salts, lipids, and other endogenous compounds present in biological and environmental samples.[1][3]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of the analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[2][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal if co-eluting components cause ion suppression or enhancement.
Q3: What are the primary strategies to mitigate matrix effects when analyzing this compound?
A3: The primary strategies to overcome matrix effects can be categorized as follows:
-
Sample Preparation: Employing effective sample cleanup techniques is crucial.[1][5] Methods like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation can remove a significant portion of interfering matrix components.[1][5][7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from interfering matrix components can significantly reduce matrix effects.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to compensate for matrix effects, as the standards and samples will experience similar signal suppression or enhancement.[1][3]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the most effective approach.[3][8] A SIL-IS for this compound will co-elute with the analyte and experience the same degree of ionization interference, allowing for accurate correction of the analyte signal.
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent results for this compound quantification.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Implement a stable isotope-labeled internal standard for this compound to compensate for variations in ion suppression/enhancement between samples.[3] |
| Inconsistent Sample Cleanup | Ensure your sample preparation protocol, such as SPE or LLE, is robust and consistently applied across all samples. Solid-Phase Extraction is generally more reproducible than Liquid-Liquid Extraction.[3] |
| Insufficient LC Equilibration | Allow adequate time for the analytical column to equilibrate between injections to ensure consistent retention times and peak shapes.[3] |
Issue 2: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Dilute the sample to reduce the concentration of matrix components. This is only viable if the analyte concentration is high enough to remain detectable after dilution.[3][9] |
| Inefficient Sample Extraction | Review and optimize the sample preparation protocol. For instance, ensure the pH is correctly adjusted for efficient extraction of the phenolic analyte.[3][5] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows, and temperature.[3] |
| Analyte Interaction with Metal Surfaces | For chelating compounds, interactions with stainless steel components in the HPLC system can cause signal loss. Consider using metal-free columns and tubing.[10] |
Quantitative Data Summary
The following table provides a representative example of data that should be generated during method validation to assess matrix effects and recovery for the analysis of this compound in a specific matrix (e.g., human plasma).
| Parameter | Sample Preparation Method | Mean Value (%) | Relative Standard Deviation (RSD, %) |
| Recovery | Protein Precipitation | 85.2 | 8.5 |
| Liquid-Liquid Extraction | 92.7 | 5.1 | |
| Solid-Phase Extraction | 98.1 | 3.2 | |
| Matrix Effect | Protein Precipitation | 65.4 (Suppression) | 12.3 |
| Liquid-Liquid Extraction | 88.9 (Minor Suppression) | 6.8 | |
| Solid-Phase Extraction | 97.5 (Minimal Effect) | 4.5 |
Note: These are example values and will vary depending on the specific matrix, analyte concentration, and analytical instrumentation.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma.
-
Sample Pre-treatment: To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound). Acidify the sample to approximately pH 2 with a suitable acid (e.g., 1 M HCl).
-
SPE Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Set B (Pre-spiked Sample): Spike a blank matrix sample with the this compound standard at the same concentration as Set A before the extraction process.
-
Set C (Post-spiked Sample): Extract a blank matrix sample according to the chosen sample preparation protocol. Spike the resulting extract with the this compound standard at the same concentration as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculate Matrix Effect and Recovery:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
increasing the yield and purity of 3,6-Dimethyl-2-nitrophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dimethyl-2-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
The most common starting material is 2,5-dimethylphenol, also known as p-xylenol. The nitration of this precursor leads to the desired product.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include controlling the regioselectivity of the nitration to favor the desired isomer, preventing over-nitration to dinitro- or trinitro- products, and minimizing the formation of oxidative side products like benzoquinones and polymeric tars.[1] Separating the target this compound from other isomers, such as 2,5-dimethyl-4-nitrophenol, can also be difficult.
Q3: What reaction conditions are typically employed for this synthesis?
The synthesis generally involves the electrophilic aromatic substitution of 2,5-dimethylphenol using a nitrating agent.[2] Common methods include the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, or milder reagents such as metal nitrates (e.g., bismuth nitrate, iron (III) nitrate) in an organic solvent.[3][4] Reaction temperatures are often kept low to control the reaction rate and improve selectivity.
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4][5] The melting point of the purified compound can also be a good indicator of its purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. - Product loss during workup and purification. | - Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Employ regioselective nitrating agents or protecting group strategies if isomer formation is significant. - Refine the extraction and purification procedures to minimize losses. |
| Formation of Dark, Tarry Byproducts | - Oxidation of the phenol by the nitrating agent. - Use of overly harsh reaction conditions (e.g., high concentration of nitric acid, high temperature). | - Use a milder nitrating agent, such as a metal nitrate or dilute nitric acid.[3] - Maintain a low reaction temperature (e.g., 0-10 °C). - Consider using a scavenger for nitrous acid, which can be a source of oxidation. |
| Presence of Multiple Isomers in the Product | - The hydroxyl and methyl groups on 2,5-dimethylphenol direct nitration to multiple positions. | - Modify the reaction conditions (solvent, temperature, nitrating agent) to enhance regioselectivity. - Employ a purification method with high resolving power, such as column chromatography or fractional crystallization.[4] |
| Product is Difficult to Purify | - The presence of closely related isomers with similar physical properties. - Contamination with oily byproducts. | - For ortho/para isomers, steam distillation can be an effective separation technique, as the ortho-isomer is often more volatile.[6] - Utilize column chromatography with a carefully selected solvent system to separate isomers.[4] - An initial wash with a non-polar solvent may help remove some oily impurities. |
Experimental Protocols
Representative Protocol for Nitration of 2,5-Dimethylphenol
This protocol is a representative method based on general procedures for phenol nitration. Optimization may be required to achieve desired yields and purity.
Materials:
-
2,5-Dimethylphenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylphenol in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2,5-dimethylphenol over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to separate the isomers.
Quantitative Data
The following table presents typical, non-optimized yields for the nitration of substituted phenols. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and purification methods employed.
| Product | Starting Material | Nitrating Agent | Typical Yield (%) | Key Isomeric Byproducts |
| This compound | 2,5-Dimethylphenol | HNO₃/H₂SO₄ | 40-60% | 2,5-Dimethyl-4-nitrophenol |
| 2,6-Dimethyl-4-nitrophenol | 2,6-Dimethylphenol | Bi(NO₃)₃·5H₂O in Acetone | 65% | 3,3',5,5'-Tetramethyldiphenoquinone[4] |
| o-Nitrophenols | Various Phenols | Cerium (IV) Ammonium Nitrate | 87-93% | p-Nitrophenols[7] |
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic
Caption: A decision tree for common synthesis issues.
Regioselectivity of Nitration
References
- 1. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. byjus.com [byjus.com]
- 7. arkat-usa.org [arkat-usa.org]
common byproducts in the nitration of 2,5-dimethylphenol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the nitration of 2,5-dimethylphenol. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis, particularly concerning byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the nitration of 2,5-dimethylphenol?
A1: The nitration of 2,5-dimethylphenol is prone to the formation of several byproducts due to the activating and directing effects of the hydroxyl and methyl groups. The most common byproducts include:
-
Regioisomers: The hydroxyl and methyl groups are ortho, para-directing, leading to the formation of isomeric nitrophenols. Besides the desired 4-nitro-2,5-dimethylphenol, the 6-nitro-2,5-dimethylphenol is a common regioisomeric byproduct. The formation of the 3-nitro isomer is also possible but typically in much lower yields.[1]
-
Polynitrated Compounds: Under harsh reaction conditions, such as high temperatures or high concentrations of nitric acid, over-nitration can occur, leading to the formation of dinitrated or polynitrated derivatives.[1]
-
Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can result in the formation of colored, tarry substances and benzoquinone derivatives.[1][2] These impurities can complicate the purification process.
Q2: How can the formation of these byproducts be minimized?
A2: Minimizing byproduct formation requires careful control of reaction conditions:
-
Temperature: Maintaining a low reaction temperature (typically between -5°C and 5°C) is crucial to control the rate of reaction and suppress the formation of polynitrated and oxidation byproducts.[3][4]
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using dilute nitric acid can favor mononitration.[5][6] A mixture of concentrated nitric and sulfuric acids is commonly used, but the stoichiometry should be carefully controlled to avoid excess nitrating agent.[1][7]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged exposure to the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High proportion of 6-nitro isomer | Reaction kinetics and thermodynamics favoring the formation of the 6-nitro isomer under the chosen conditions. | Modify the reaction conditions. Some literature suggests that specific concentrations of sulfuric acid can influence isomer distribution.[4] Alternatively, a protection-nitration-deprotection strategy might be necessary for higher regioselectivity. |
| Significant formation of dinitro/polynitro compounds | - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time. | - Maintain the reaction temperature at or below 0°C using an ice-salt bath.- Use a molar ratio of nitric acid to the substrate closer to 1:1.- Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.[4] |
| Formation of dark, tarry materials (oxidation) | - The concentration of nitric acid is too high.- The reaction temperature is too high. | - Use a more dilute solution of nitric acid.- Ensure efficient cooling and stirring to dissipate heat and maintain a low, stable temperature.- Consider using a milder nitrating agent if possible. |
| Low overall yield of nitrated products | - Incomplete reaction.- Significant formation of oxidation byproducts.- Loss of product during workup and purification. | - Allow the reaction to proceed for an adequate amount of time at a controlled low temperature; monitor by TLC.- Implement strategies to reduce oxidation as mentioned above.- Optimize the extraction and purification protocols. Isomers may have different solubilities, which can be exploited. |
Byproduct Removal and Purification
The primary methods for removing byproducts from the nitration of 2,5-dimethylphenol are recrystallization and column chromatography.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the desired product and impurities in a given solvent at different temperatures. | Simple, cost-effective, and can yield high-purity material if a suitable solvent is found. | May not be effective in separating isomers with very similar solubilities. Can lead to significant product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase passes through it. | Highly effective for separating isomers and removing a wide range of impurities.[8] | More time-consuming, requires larger volumes of solvent, and can be more expensive than recrystallization. |
| Steam Distillation | Separation of volatile compounds based on their different boiling points when co-distilled with steam. | Particularly useful for separating ortho-nitrophenols from para-nitrophenols due to the intramolecular hydrogen bonding in the ortho isomer, making it more volatile.[5] | Less effective if the boiling points of the isomers are very close or if the compounds are not sufficiently volatile with steam. |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 2,5-Dimethylphenol
Materials:
-
2,5-Dimethylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2,5-dimethylphenol in a minimal amount of a suitable solvent or use it neat.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,5-dimethylphenol, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane (3 x volume).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude product to a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, hexane) to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or vacuum oven.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. 2,5-Dimethyl-3-nitrophenol CAS 65151-57-7 [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. savemyexams.com [savemyexams.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
stability issues of 3,6-Dimethyl-2-nitrophenol in different solvents
Welcome to the technical support center for 3,6-Dimethyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Why is my solution of this compound changing color (e.g., turning a deeper yellow or reddish-brown)? | Formation of Nitrophenolate Ion: In the presence of basic impurities or in basic solvents, the phenolic proton can be abstracted, leading to the formation of the intensely colored 3,6-dimethyl-2-nitrophenolate ion. Degradation: The color change could also indicate degradation of the molecule, potentially through oxidation or other pathways, especially when exposed to light, heat, or reactive solvents. | pH Control: Ensure your solvent is neutral or slightly acidic. If possible, buffer the solution. Solvent Purity: Use high-purity, fresh solvents to avoid basic or reactive impurities. Storage: Store solutions in the dark and at low temperatures to minimize light-induced and thermal degradation. |
| I am observing unexpected peaks in my HPLC/GC analysis after storing the compound in solution. What could they be? | Solvent Adducts: In reactive solvents like methanol or ethanol, the nitrophenol may form adducts, especially under acidic or basic conditions or upon exposure to light. Degradation Products: The compound may be degrading. Common degradation pathways for nitrophenols include reduction of the nitro group, oxidation of the phenol, or polymerization. | Inert Solvent: If possible, use a more inert solvent for storage, such as acetonitrile or a non-polar solvent if solubility permits. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in peak identification in your stability studies. |
| The concentration of my this compound solution is decreasing over time, even when stored in the dark. | Hydrolysis: In aqueous solutions, particularly at high or low pH, the compound may be susceptible to hydrolysis, although this is less common for simple nitrophenols. Oxidation: Dissolved oxygen in the solvent can lead to slow oxidation of the phenolic group. Phenols are known to be susceptible to oxidation.[1][2] | pH and Buffer: For aqueous solutions, maintain a pH close to neutral and consider using a buffer. Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
| The compound is precipitating out of my solution. | Low Solubility: this compound may have limited solubility in certain solvents, especially non-polar ones. The presence of intramolecular hydrogen bonding in ortho-nitrophenols can affect their solubility characteristics.[3] Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can cause precipitation. Change in Solvent Composition: Evaporation of a more volatile co-solvent in a mixture can lead to precipitation. | Solubility Testing: Determine the solubility of the compound in your chosen solvent at the intended storage and use temperatures. Solvent Selection: Consider using a solvent with better solubilizing power for this compound. Polar aprotic solvents like acetonitrile or ketones are often good choices for nitrophenols.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing and storing solutions of this compound?
For analytical purposes, HPLC-grade acetonitrile and methanol are commonly used due to their volatility and compatibility with chromatographic methods. For long-term storage, a less reactive solvent may be preferable. The choice of solvent can influence stability; for example, the rate of photosensitized reduction of some nitrophenols increases with solvent polarity.[5] It is advisable to perform a preliminary stability study in your chosen solvent under your specific experimental conditions.
Q2: How does the structure of this compound influence its stability?
The presence of two methyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule. The ortho-nitro group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can affect its acidity, solubility, and reactivity compared to other nitrophenol isomers.[3] Steric hindrance from the methyl groups may also influence the rate of certain degradation reactions.[6]
Q3: What are the likely degradation pathways for this compound?
Based on the known chemistry of nitrophenols, potential degradation pathways include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Oxidation: The phenolic ring is susceptible to oxidation, which can lead to ring-opening products or polymerization.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. The solvent can play a significant role in the photochemical process.[7][8]
Q4: How can I perform a forced degradation study for this compound?
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products.[1][9] This is crucial for developing stability-indicating analytical methods. A general protocol is provided in the "Experimental Protocols" section below.
Quantitative Data
Table 1: Illustrative Degradation of a Generic Alkylated Nitrophenol under Forced Degradation Conditions
| Stress Condition | Conditions | Time | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 5 - 10% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 h | 15 - 25% | Formation of nitrophenolate, potential for ring substitution or polymerization |
| Oxidation | 3% H₂O₂ at room temp. | 24 h | 20 - 40% | Oxidized ring products, potential for polymerization |
| Thermal | 80 °C (solid state) | 48 h | < 5% | Minimal degradation expected |
| Photolytic | UV light (254 nm) in Methanol | 6 h | 30 - 50% | Reduced nitro group species, solvent adducts |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on this compound.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60-80 °C for a specified period (e.g., 2, 8, 24 hours).
-
Cool the solution, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature or heat gently (e.g., 60 °C) for a specified period.
-
Cool the solution, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at a high temperature (e.g., 80 °C) for a specified period, protected from light.
-
Cool and analyze.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at a high temperature (e.g., 80 °C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable container (e.g., quartz cuvette) to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified period.
-
Analyze the solution.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically HPLC with UV or MS detection. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[1]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH 4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00044J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ijrpp.com [ijrpp.com]
- 11. pharmasm.com [pharmasm.com]
Technical Support Center: Troubleshooting Inconsistent Retention Times in HPLC Analysis of Nitrophenols
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent retention times during the HPLC analysis of nitrophenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent retention times in the HPLC analysis of nitrophenols?
Inconsistent retention times in HPLC can be categorized into two main types: gradual drift in one direction and random, unpredictable fluctuations. The causes can be traced back to several factors related to the mobile phase, column, temperature, and the HPLC system itself.[1][2]
Q2: My retention times are gradually drifting shorter or longer over a series of injections. What could be the cause?
A continuous drift in retention time often points to a systematic change in the chromatographic system. The most common culprits include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before the first injection or between gradient runs. It is recommended to flush the column with 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of a more volatile solvent from the mixture.[3] This is particularly relevant for pre-mixed mobile phases used over long analytical campaigns.[3]
-
Column Aging or Contamination: Over time, the stationary phase of the column can degrade, or contaminants from the sample matrix can accumulate on the column, leading to a gradual shift in retention times.[1][2]
-
Slow Leak in the System: A small, gradual leak in the HPLC system can lead to a decrease in flow rate, causing retention times to increase.[3]
Q3: I am observing random and unpredictable fluctuations in my retention times. What should I investigate?
Random fluctuations are often indicative of an unstable HPLC system or inconsistencies in sample preparation. Key areas to troubleshoot include:
-
Pump and Solvent Mixing Issues: Problems with the pump, such as worn seals or air bubbles, can lead to inconsistent flow rates and, consequently, fluctuating retention times.[1][4] Issues with the solvent mixing device can also cause variations in the mobile phase composition.[4]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can significantly affect retention times if a column oven is not used.[4] A change of just 1°C can alter retention times by 1-2%.[4]
-
Injector Problems: Contamination or overloading of the injector can lead to inconsistent sample introduction and variable retention times.[2][5]
-
Inconsistent Sample Preparation: Variations in the sample matrix or inconsistent sample preparation can affect how the analytes interact with the stationary phase.[2]
Q4: How does the mobile phase pH affect the retention time of nitrophenols?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like nitrophenols. The retention of nitrophenols is highly dependent on their ionization state, which is controlled by the mobile phase pH.[6] Operating at a pH that suppresses the ionization of the phenolic hydroxyl group generally leads to longer and more stable retention times. Using a buffer is crucial to maintain a stable pH throughout the analysis.
Troubleshooting Guides
Guide 1: Systematic Retention Time Drift
This guide provides a step-by-step approach to diagnosing and resolving gradual retention time drift.
Troubleshooting Workflow for Systematic Drift
Caption: Troubleshooting workflow for systematic retention time drift.
Guide 2: Random Retention Time Fluctuations
This guide outlines the steps to identify and correct the causes of random and unpredictable retention time variations.
Troubleshooting Workflow for Random Fluctuations
Caption: Troubleshooting workflow for random retention time fluctuations.
Summary of Causes and Solutions
| Problem | Potential Cause | Recommended Solution | Citation |
| Systematic Drift | Inadequate column equilibration | Flush the column with 10-20 column volumes of the mobile phase before injection. | |
| Mobile phase composition change | Prepare fresh mobile phase daily and keep the reservoir covered to minimize evaporation. | [3] | |
| Column contamination/aging | Flush the column with a strong solvent. If the problem persists, replace the column. | [2] | |
| Slow system leak | Inspect all fittings and connections for signs of leaks and tighten or replace as necessary. | [3] | |
| Random Fluctuations | Inconsistent pump flow rate | Check the pump for air bubbles, worn seals, or faulty check valves. Purge the pump and degas the mobile phase. | [1][7] |
| Temperature variations | Use a column oven to maintain a constant and stable temperature. | [8] | |
| Injector issues | Clean the injector and syringe. Ensure the injection volume is appropriate to avoid overloading. | [2] | |
| Inconsistent sample preparation | Standardize the sample preparation procedure and use an internal standard if possible. | [2] | |
| Mobile phase pH instability | Use a buffer within its effective pH range (±1 pH unit from its pKa) to maintain a stable pH. | [7][9] |
Experimental Protocol: Isocratic HPLC Analysis of Nitrophenols
This protocol provides a general methodology for the separation of nitrophenols. It is important to note that this is a starting point, and optimization may be required for specific applications.
Objective: To achieve baseline separation of nitrophenol isomers with consistent retention times.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate or Acetate buffer salts
-
Nitrophenol standards (e.g., 2-nitrophenol, 3-nitrophenol, 4-nitrophenol)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous phase. For example, a 50 mM acetate buffer.[10]
-
Adjust the pH of the aqueous phase to a value between 3.0 and 5.0 to suppress the ionization of the nitrophenols.[10]
-
Prepare the mobile phase by mixing the buffered aqueous phase with an organic modifier (e.g., acetonitrile or methanol). A common starting point is an 80:20 (v/v) mixture of buffered aqueous phase to acetonitrile.[10]
-
Degas the mobile phase thoroughly before use.
-
-
HPLC System Setup:
-
Install the C18 column in the column oven.
-
Set the column temperature to a stable value, for example, 35°C.[11]
-
Set the flow rate. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min, though optimization may be necessary.[10]
-
Set the UV detector to the appropriate wavelength for nitrophenol detection (e.g., 270 nm).
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. This may require flushing with 10-20 column volumes.
-
-
Sample Preparation:
-
Dissolve the nitrophenol standards in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a suitable volume of the sample (e.g., 10 µL).
-
Record the chromatogram and note the retention times of the nitrophenol isomers.
-
-
System Suitability:
-
Perform multiple injections of a standard solution to ensure the system is providing consistent retention times (e.g., relative standard deviation < 1%).
-
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of nitrophenols.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Sample concentration changes can effect retention time in HPLC - Primer [mtc-usa.com]
- 6. Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods suitable for the quantitative determination of 3,6-Dimethyl-2-nitrophenol. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar nitrophenols. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are objectively evaluated based on key validation parameters. Experimental data from analogous compounds, primarily 3-Methyl-4-nitrophenol and other nitrophenols, are presented to provide a robust framework for method selection and development.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for nitrophenol analysis, which can be extrapolated for the analysis of this compound.
Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis [1]
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [2] |
| 4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S) | 2.5 - 100 µM | Not Reported | 2.5 µM | < 5.5% | Not Reported | [1][3] |
| 4-Amino-3-Nitrophenol | 3.68 - 18.38 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| 3-Methyl-4-nitrophenol | Not Reported | 0.87 µg/mL (in urine) | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Comparative Performance of Analytical Methods for Nitrophenol Analysis [4]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | UV-Vis Absorbance | Mass-to-charge ratio | UV-Vis Absorbance |
| Selectivity | Good | Excellent | Moderate |
| Sensitivity (LOD) | ~0.87 µg/mL (for 3-Methyl-4-nitrophenol in urine)[4] | ~0.3 µg/L (for 3-Methyl-4-nitrophenol)[4] | Analyte dependent, generally higher than HPLC and GC-MS |
| Typical Run Time | < 15 minutes | 15 - 30 minutes | < 5 minutes |
| Sample Preparation | Liquid-liquid or solid-phase extraction | Often requires derivatization, extraction | Dilution in a suitable solvent |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for nitrophenol analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is based on the separation of the analyte on a stationary phase with a liquid mobile phase, followed by detection using a UV-Vis detector.
Sample Preparation (Liquid-Liquid Extraction) [4]
-
Acidify the sample (e.g., urine, water) with an appropriate acid.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Chromatographic Conditions (Example for Nitrophenols) [3]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and a suitable buffer (e.g., 0.01 M citrate buffer pH 6.2)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection: UV detection at the wavelength of maximum absorbance for this compound[1].
-
Internal Standard: A structurally similar compound, not present in the sample, can be used for improved quantification (e.g., 4-ethylphenol for 4-nitrophenol analysis)[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] Analysis of nitrophenols by GC-MS often requires a derivatization step to improve volatility.[5]
Sample Preparation and Derivatization
-
Extract the analyte from the sample matrix using a suitable technique like stir bar sorptive extraction (SBSE) or liquid-liquid extraction.
-
Perform a derivatization reaction to convert the polar phenol group into a less polar, more volatile derivative. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
-
Inject the derivatized sample into the GC-MS system.
GC-MS Conditions (Example for Nitrophenols)
-
Column: A capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]
UV-Vis Spectrophotometry
This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region.[1] It is a simpler and more cost-effective method but may lack the selectivity of chromatographic techniques.
Procedure [1]
-
Prepare a series of standard solutions of this compound in a suitable solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Mandatory Visualization
Caption: Comparative workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Spectroscopic Analysis of 3,6-Dimethyl-2-nitrophenol and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 3,6-Dimethyl-2-nitrophenol and its various isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by detailed experimental protocols.
The precise identification and differentiation of isomeric compounds are of paramount importance in the fields of chemical research and pharmaceutical development. Structural isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide offers an objective comparison of the spectroscopic profiles of this compound and five of its isomers: 2,3-Dimethyl-4-nitrophenol, 2,4-Dimethyl-6-nitrophenol, 2,5-Dimethyl-4-nitrophenol, 3,5-Dimethyl-2-nitrophenol, and 3,5-Dimethyl-4-nitrophenol. By examining their unique spectroscopic fingerprints, researchers can confidently identify and characterize these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis analyses for this compound and its selected isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons | Methyl Protons | Hydroxyl Proton |
| This compound | 7.28 (d, J=8.4 Hz), 6.90 (d, J=8.4 Hz) | 2.49 (s), 2.30 (s) | 10.1 (s) |
| 2,3-Dimethyl-4-nitrophenol | 7.85 (d, J=8.8 Hz), 6.95 (d, J=8.8 Hz) | 2.55 (s), 2.30 (s) | ~5.0 (br s) |
| 2,4-Dimethyl-6-nitrophenol | 7.90 (s), 7.20 (s) | 2.50 (s), 2.30 (s) | ~10.5 (br s) |
| 2,5-Dimethyl-4-nitrophenol | 7.90 (s), 6.80 (s) | 2.50 (s), 2.20 (s) | ~5.0 (br s) |
| 3,5-Dimethyl-2-nitrophenol | 6.70 (s), 6.60 (s) | 2.25 (s, 6H) | ~10.0 (s) |
| 3,5-Dimethyl-4-nitrophenol | 6.70 (s, 2H) | 2.30 (s, 6H) | ~9.5 (br s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic C-O | Aromatic C-NO₂ | Aromatic C-CH₃ | Aromatic C-H | Methyl Carbons |
| This compound | ~155 | ~140 | ~135, ~125 | ~128, ~120 | ~20, ~16 |
| 2,3-Dimethyl-4-nitrophenol | 155.4 | 141.2 | 125.8, 133.5 | 125.1, 118.9 | 15.1, 12.3 |
| 2,4-Dimethyl-6-nitrophenol | ~152 | ~140 | ~130, ~128 | ~125, ~123 | ~20, ~16 |
| 2,5-Dimethyl-4-nitrophenol | 154.2 | 141.8 | 125.2, 132.8 | 124.5, 119.5 | 16.5, 15.8 |
| 3,5-Dimethyl-2-nitrophenol | ~156 | ~138 | ~140 (2C) | ~118 (2C) | ~21 (2C) |
| 3,5-Dimethyl-4-nitrophenol | 154.0 | 142.0 | 128.0 (2C) | 120.0 (2C) | 18.0 (2C) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | NO₂ Stretch (asymm/symm) | C-O Stretch |
| This compound | ~3400 (br) | ~3100-3000 | ~1600, ~1480 | ~1530 / ~1340 | ~1250 |
| 2,3-Dimethyl-4-nitrophenol | ~3450 (br) | ~3100-3000 | ~1610, ~1500 | ~1520 / ~1330 | ~1260 |
| 2,4-Dimethyl-6-nitrophenol | ~3300 (br) | ~3100-3000 | ~1600, ~1470 | ~1540 / ~1350 | ~1240 |
| 2,5-Dimethyl-4-nitrophenol | ~3400 (br) | ~3100-3000 | ~1615, ~1510 | ~1515 / ~1320 | ~1270 |
| 3,5-Dimethyl-2-nitrophenol | ~3350 (br) | ~3100-3000 | ~1600, ~1490 | ~1535 / ~1345 | ~1255 |
| 3,5-Dimethyl-4-nitrophenol | ~3380 (br) | ~3100-3000 | ~1605, ~1485 | ~1525 / ~1335 | ~1265 |
Table 4: Mass Spectrometry (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 167 | 150, 122, 107, 91, 77 |
| 2,3-Dimethyl-4-nitrophenol | 167 | 150, 122, 107, 91, 77 |
| 2,4-Dimethyl-6-nitrophenol | 167 | 152, 122, 107, 91, 77 |
| 2,5-Dimethyl-4-nitrophenol | 167 | 150, 122, 107, 91, 77 |
| 3,5-Dimethyl-2-nitrophenol | 167 | 150, 122, 107, 91, 77 |
| 3,5-Dimethyl-4-nitrophenol | 167 | 152, 122, 107, 91, 77 |
Table 5: UV-Vis Absorption Maxima (λmax, nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| This compound | Ethanol | ~280 | ~350 |
| 2,3-Dimethyl-4-nitrophenol | Ethanol | ~275 | ~345 |
| 2,4-Dimethyl-6-nitrophenol | Ethanol | ~285 | ~360 |
| 2,5-Dimethyl-4-nitrophenol | Ethanol | ~278 | ~355 |
| 3,5-Dimethyl-2-nitrophenol | Ethanol | ~275 | ~340 |
| 3,5-Dimethyl-4-nitrophenol | Ethanol | ~280 | ~350 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). For ¹H NMR, the spectral width was typically 0-12 ppm. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 0-220 ppm.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra were recorded using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. A small amount of the solid compound was placed directly on the ATR crystal, and pressure was applied to ensure good contact. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, for KBr pellet preparation, approximately 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent disk.[1]
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The GC was equipped with a capillary column (e.g., HP-5MS) and a temperature program was used to separate the components. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-400.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer. Stock solutions of the compounds were prepared in a suitable solvent, such as ethanol or methanol. These stock solutions were then diluted to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure that the absorbance values were within the linear range of the instrument (generally below 1.0). Spectra were recorded in a 1 cm path length quartz cuvette from 200 to 800 nm. The solvent was used as a reference blank.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomeric compounds.
Caption: Logical workflow for the comparative spectroscopic analysis of isomers.
Conclusion
The spectroscopic data presented in this guide highlights the subtle yet significant differences between this compound and its isomers. The variations in chemical shifts in NMR spectra, the precise positions of absorption bands in IR spectra, the fragmentation patterns in mass spectra, and the absorption maxima in UV-Vis spectra provide a robust basis for the unambiguous identification of each isomer. This comparative guide, along with the provided experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of these nitrophenol derivatives.
References
Comparative Acidity Analysis: 3,6-Dimethyl-2-nitrophenol in the Context of Substituted Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the acidity of 3,6-dimethyl-2-nitrophenol relative to other common nitrophenols. The acidity of phenolic compounds, quantified by their acid dissociation constant (pKa), is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and receptor binding. This document outlines the structural factors governing the acidity of these compounds and presents relevant experimental data and methodologies.
Quantitative Comparison of Acidity
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as the nitro group (-NO₂), generally increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups, like methyl groups (-CH₃), typically decrease acidity. The position of these substituents on the aromatic ring is crucial in determining their overall effect.
Below is a table summarizing the experimental pKa values for a series of relevant nitrophenols. A lower pKa value indicates a stronger acid.
| Compound | pKa Value | Key Structural Features |
| Phenol | 9.98[1] | Unsubstituted reference compound |
| 2-Nitrophenol | 7.23[1][2] | -NO₂ group at ortho position |
| 3-Nitrophenol | 8.18[1] | -NO₂ group at meta position |
| 4-Nitrophenol | 7.14[1] | -NO₂ group at para position |
| 2,4-Dinitrophenol | 4.11[3][4] | Two -NO₂ groups at ortho and para positions |
| 2,6-Dimethyl-4-nitrophenol | 7.15[5][6] | -NO₂ at para; two -CH₃ groups ortho to -OH |
| 3,5-Dimethyl-4-nitrophenol | 8.25[3][5][6] | -NO₂ at para; two -CH₃ groups meta to -OH |
| This compound | Estimated > 7.23 | -NO₂ at ortho; -CH₃ groups at meta and para |
Factors Influencing Acidity: An In-depth Look
The acidity of substituted phenols is governed by a combination of inductive effects, resonance effects, and steric hindrance.
-
Inductive Effect (-I): The electronegative nitro group withdraws electron density from the aromatic ring through the sigma bonds, stabilizing the phenoxide ion. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[7]
-
Resonance Effect (-R): A nitro group at the ortho or para position can directly delocalize the negative charge of the phenoxide ion through resonance, providing significant stabilization.[7][8] This effect is not operative from the meta position.[7][8]
-
Electron-Donating Groups (+I): Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect, which destabilizes the phenoxide ion and decreases acidity.
-
Intramolecular Hydrogen Bonding: In ortho-nitrophenol, an intramolecular hydrogen bond can form between the hydroxyl group and the nitro group.[9] This makes the proton more difficult to remove, slightly decreasing its acidity compared to the para isomer where this is not possible.[8]
-
Steric Effects: Bulky groups near the nitro group can force it out of the plane of the aromatic ring, inhibiting resonance and thereby reducing its acid-strengthening effect.[5][6]
Analysis of this compound:
For this compound, we can predict its acidity relative to 2-nitrophenol.
-
It possesses an ortho-nitro group, which is strongly acid-strengthening due to both inductive and resonance effects.
-
It has two methyl groups at the 3- (meta) and 6- (ortho) positions relative to the hydroxyl group. These electron-donating groups will decrease acidity.
-
The 6-methyl group, being ortho to the hydroxyl group, will have a more pronounced electron-donating inductive effect than the 3-methyl group.
Considering these factors, the presence of two electron-donating methyl groups is expected to make this compound a weaker acid than 2-nitrophenol (pKa > 7.23).
Caption: Factors influencing the acidity of substituted nitrophenols.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A common and accurate method for determining the pKa of phenolic compounds is through potentiometric titration.[10][11]
Objective: To determine the pKa of a phenolic compound by titrating a solution of the compound with a strong base and monitoring the pH.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[12]
-
Magnetic stirrer and stir bar.
-
Buret (25 mL or 50 mL).
-
Beaker (100 mL or 150 mL).
-
Phenolic compound of interest.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).[12]
-
Deionized water.
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.[12]
Procedure:
-
Sample Preparation: Accurately weigh a sample of the phenolic compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used if the compound has low water solubility. Add KCl to maintain a constant ionic strength.[12]
-
Titration Setup: Place the beaker containing the phenol solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the buret into the solution, ensuring they do not touch the stir bar or the sides of the beaker.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[13]
-
Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the equivalence point (the inflection point of the curve). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). This corresponds to the point where the concentrations of the phenol and its conjugate base are equal, according to the Henderson-Hasselbalch equation.[13]
-
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]
- 7. echemi.com [echemi.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmaguru.co [pharmaguru.co]
Comparative Analysis of Herbicidal Activity in Substituted 2-Nitrophenol Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrophenol compounds have long been recognized for their herbicidal properties. Their mode of action often involves the disruption of fundamental cellular processes in plants, such as photosynthesis and oxidative phosphorylation. Understanding the structure-activity relationship (SAR) within this class of compounds is crucial for the development of new and more effective herbicides.
Herbicidal Activity Data of Substituted Phenylphenol Derivatives
To illustrate a comparative analysis, the following table summarizes the herbicidal activity of various nitro- and chloro-substituted phenylphenol derivatives against radish and rice. The data is presented as the concentration required for complete inhibition, providing a basis for structure-activity relationship assessment.
| Compound | Substituent Position(s) | Test Organism | Concentration for Complete Inhibition (ppm) |
| 2-Phenylphenol | - | Radish | 100 |
| Rice | 100 | ||
| 4-Nitro-2-phenylphenol | 4-NO₂ | Radish | 30 |
| Rice | 30 | ||
| 6-Nitro-2-phenylphenol | 6-NO₂ | Radish | 100 |
| Rice | 100 | ||
| 4'-Nitro-2-phenylphenol | 4'-NO₂ | Radish | >100 |
| Rice | >100 | ||
| 2-Chloro-4-phenylphenol | 2-Cl | Radish | 100 |
| Rice | 10 | ||
| 4-Chloro-2-phenylphenol | 4-Cl | Radish | 100 |
| Rice | 30 | ||
| 6-Chloro-2-phenylphenol | 6-Cl | Radish | 100 |
| Rice | 100 | ||
| 4,6-Dichloro-2-phenylphenol | 4,6-di-Cl | Radish | 100 |
| Rice | 30 |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following protocols are standard for evaluating the herbicidal activity of new chemical entities.
Synthesis of Substituted Phenylphenol Derivatives
A common method for synthesizing nitrated phenylphenol derivatives involves the nitration of the corresponding phenylphenol benzoate or benzenesulfonate esters in acetic acid. This is followed by hydrolysis to yield the desired nitro-substituted phenylphenol. Chloro-substituted derivatives can be prepared through direct chlorination of the parent phenylphenol.
Herbicidal Activity Assay (Petri Dish Method)
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) to create stock solutions. A series of dilutions are then prepared in a solution containing a surfactant (e.g., Tween 20) to ensure uniform application.
-
Seed Germination and Growth: Seeds of the target plant species (e.g., radish and rice) are surface-sterilized and placed on a filter paper in a petri dish.
-
Application of Test Compounds: A specific volume of each test solution is uniformly applied to the filter paper in the petri dishes. A control group with only the solvent and surfactant is also prepared.
-
Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, 16-hour photoperiod) for a set period (e.g., 7-10 days).
-
Evaluation: The herbicidal effect is determined by measuring the germination rate, root length, and shoot length of the seedlings compared to the control group. The concentration causing 50% inhibition (IC50) or complete inhibition is then calculated.
Diagrams and Visualizations
General Workflow for Herbicidal Activity Screening
The following diagram illustrates a typical workflow for the synthesis and screening of novel herbicidal compounds.
Caption: Workflow for synthesis and herbicidal screening of derivatives.
Potential Mechanism of Action of Nitrophenol Herbicides
Nitrophenol herbicides are known to interfere with cellular energy production. The diagram below illustrates their role as uncouplers of oxidative phosphorylation.
Caption: Nitrophenols disrupt the proton gradient, uncoupling ATP synthesis.
Cross-Validation of HPLC and GC-MS Methods for the Analysis of 3,6-Dimethyl-2-nitrophenol
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of 3,6-Dimethyl-2-nitrophenol. The selection of an appropriate analytical method is critical in drug development and research, contingent on factors such as sensitivity, selectivity, and the nature of the sample matrix. This document outlines the experimental protocols and performance data to aid researchers, scientists, and drug development professionals in choosing the most suitable technique for their specific needs.
Comparative Performance Analysis
The quantitative performance of HPLC and GC-MS for the analysis of nitrophenols is summarized below. While specific data for this compound is not extensively available in the public domain, the following table represents typical performance characteristics for related nitrophenol compounds, offering a reliable benchmark.
| Validation Parameter | HPLC | GC-MS | Reference |
| Linearity Range | 5 - 200 ng/mL | 15 - 200 ng/mL | [1][2] |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL | 0.10 - 1.0 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL | ~1.0 ng/mL | [1] |
| Precision (%RSD) | < 15% (Intra- & Inter-day) | < 20% | [1][3] |
| Recovery (%) | 90 - 112% | 70 - 115% | [1][3][4] |
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like nitrophenols. Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.
Experimental Protocol:
1. Sample Preparation:
-
A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.
-
Calibration standards are prepared by serially diluting the stock solution to concentrations within the linear range.
-
Test samples are accurately weighed and dissolved in the mobile phase to a known concentration.
-
For complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.[4]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water, often with a buffer to control pH. A typical starting point is a 50:50 (v/v) mixture of methanol and water.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for this compound.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the standards against their known concentrations.
-
The concentration of this compound in the test sample is determined by interpolating its peak area from the calibration curve.
References
A Comparative Guide to the Inter-Laboratory Analysis of 3,6-Dimethyl-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Analytical Methods
The selection of an appropriate analytical method for 3,6-Dimethyl-2-nitrophenol depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics of various analytical techniques applicable to the analysis of nitrophenols, based on data from analogous compounds.[1][2][3]
| Parameter | Method A: High-Performance Liquid Chromatography (HPLC) | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) | Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 10 ng/mL - 5000 ng/mL | 5 ng/mL - 2000 ng/mL | 0.1 ng/mL - 1000 ng/mL |
| Limit of Detection (LOD) | 2 - 5 ng/mL | 0.5 - 2 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL | 0.1 ng/mL |
| Mean Recovery (%) | 92 - 108% | 88 - 110% | 95 - 105% |
| Precision (RSD %) | < 10% | < 15% | < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction, or a simple "dilute-and-shoot" approach for cleaner samples.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the prepared samples and quantify the analyte concentration by comparing the peak area to the calibration curve.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior.[1][2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane or other suitable solvent
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Internal standard solution
Procedure:
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Concentrate the extract to a small volume.
-
Add the derivatizing agent (e.g., BSTFA) and an internal standard.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-500) or use selected ion monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the analyte based on its retention time and mass spectrum. Quantify using the internal standard method.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for the analysis of this compound.
Caption: Workflow of an inter-laboratory comparison study.
Logical Relationship: Method Selection
The choice of an analytical method is guided by several factors. The following diagram illustrates a decision-making process for selecting an appropriate technique for this compound analysis.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Assessing the Purity of 3,6-Dimethyl-2-nitrophenol from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of 3,6-Dimethyl-2-nitrophenol, a key intermediate in various synthetic applications, including agrochemicals and pharmaceuticals.[1] The purity of starting materials is paramount in research and drug development to ensure the reliability and reproducibility of experimental results and the safety of final products. This document outlines standard analytical methodologies, presents a comparative data framework, and provides detailed experimental protocols for researchers to effectively evaluate the quality of this compound procured from various commercial suppliers.
Comparative Purity Analysis
The purity of this compound can vary between suppliers due to differences in synthetic routes and purification processes. A thorough analytical assessment is crucial to identify and quantify the main compound and any potential impurities. The following table summarizes hypothetical, yet representative, analytical data for this compound from three different suppliers.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 98.5 | 99.2 | 97.8 |
| Purity by GC-MS (%) | 98.2 | 99.1 | 97.5 |
| Purity by qNMR (%) | 98.6 | 99.3 | 98.0 |
| Major Impurity 1 (%) | 0.8 (Isomer) | 0.4 (Isomer) | 1.2 (Starting Material) |
| Major Impurity 2 (%) | 0.3 (Solvent Residue) | 0.1 (By-product) | 0.5 (Isomer) |
| Water Content (Karl Fischer, %) | 0.15 | 0.10 | 0.25 |
| Appearance | Pale Yellow Crystals | Off-White Powder | Yellowish Powder |
Experimental Protocols
Accurate purity assessment relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For nitrophenols, a reverse-phase HPLC method with UV detection is typically effective.[2][3][4][5]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for better peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 290 nm, which is often a suitable wavelength for nitrophenols.[3][4][5]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in acetonitrile (or a suitable solvent) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the analyte in the sample to the calibration curve. Impurities can be identified by their retention times and quantified based on their relative peak areas (assuming similar response factors) or by using reference standards if available.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity of nitrophenols, derivatization is often employed to improve chromatographic performance and sensitivity.[7][8]
Methodology:
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization: To enhance volatility, the phenolic hydroxyl group can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7][8]
-
Protocol: In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the silylating agent. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of the peaks can be used to identify the main compound and any impurities by comparing them to spectral libraries or known standards.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[9][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is required (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Carefully integrate the signals of the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow and a Relevant Pathway
To aid in the understanding of the experimental process and the potential context of the compound's use, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationships in purity analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Isomeric Nuances: A Comparative Guide to the Fragmentation Patterns of Dimethyl-nitrophenols
For researchers, scientists, and drug development professionals, understanding the subtle structural differences between isomers is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of various dimethyl-nitrophenol isomers, supported by experimental data and protocols to aid in their unambiguous identification.
The analysis of dimethyl-nitrophenol isomers, which differ only in the substitution pattern of the methyl and nitro groups on the phenol ring, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these closely related compounds. The key to their differentiation lies in the subtle yet distinct fragmentation patterns observed in their mass spectra upon electron ionization.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of dimethyl-nitrophenol isomers are characterized by a prominent molecular ion peak (M+•) and a series of fragment ions resulting from characteristic cleavages. The relative abundance of these fragments is highly dependent on the position of the substituents, providing a unique fingerprint for each isomer.
A summary of the major fragment ions and their relative intensities for various dimethyl-nitrophenol isomers is presented below. This data has been compiled from publicly available spectral databases.
| Isomer | Molecular Ion (m/z 167) | [M-NO2]+ (m/z 121) | [M-CH3]+ (m/z 152) | [M-NO]+ (m/z 137) | Other Key Fragments (m/z) |
| 2,3-Dimethyl-4-nitrophenol | Present | Significant | Moderate | Minor | 91, 77 |
| 2,5-Dimethyl-4-nitrophenol | Present | Significant | Moderate | Minor | 91, 77 |
| 2,6-Dimethyl-4-nitrophenol | High | Low | High | Minor | 151, 136, 107, 77 |
| 3,5-Dimethyl-4-nitrophenol | Present | Significant | Moderate | Minor | 91, 77 |
Note: The relative intensities are qualitative descriptions (High, Significant, Moderate, Minor, Low) based on the analysis of the mass spectra. Actual values can be found in the referenced databases.
The fragmentation is primarily driven by the nitro group and the methyl groups. Common fragmentation pathways include the loss of the nitro group (NO2, 46 Da), a methyl radical (CH3, 15 Da), and nitric oxide (NO, 30 Da). The stability of the resulting fragment ions, influenced by the position of the remaining substituents, dictates the observed fragmentation pattern. For instance, the high abundance of the [M-CH3]+ fragment in 2,6-dimethyl-4-nitrophenol suggests a more favorable loss of a methyl group from this isomer compared to others.
Experimental Protocol: GC-MS Analysis of Dimethyl-nitrophenol Isomers
The following is a general protocol for the analysis of dimethyl-nitrophenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solutions: Prepare individual standard solutions of each dimethyl-nitrophenol isomer in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all isomers at a lower concentration (e.g., 10 µg/mL).
-
Derivatization (Optional but Recommended): Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape and thermal stability. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the standard solution, add 100 µL of the silylating agent.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes.
-
3. Data Analysis:
-
Identify the chromatographic peaks for each isomer based on their retention times from the analysis of individual standards.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with reference spectra from databases (e.g., NIST) and with the data presented in this guide to confirm the identity of each isomer.
-
Pay close attention to the relative abundances of the key fragment ions to differentiate between the isomers.
Visualization of Fragmentation Pathways
The following diagram illustrates the general fragmentation pathways for a generic dimethyl-nitrophenol isomer, highlighting the key losses that lead to the formation of characteristic fragment ions.
Caption: General fragmentation pathways for dimethyl-nitrophenol isomers.
This guide provides a foundational understanding of the differential fragmentation of dimethyl-nitrophenol isomers. For definitive identification, it is crucial to compare experimental data with that of certified reference standards under identical analytical conditions. The provided protocol and data serve as a valuable resource for researchers in developing and validating analytical methods for these challenging analytes.
A Comparative Guide to HPLC Column Performance for Nitrophenol Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) are critical in various fields, including environmental monitoring, pharmaceutical analysis, and industrial chemistry. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this application. The choice of HPLC column is paramount, as the stationary phase chemistry dictates the selectivity and resolution of these closely related isomers. This guide provides an objective comparison of the performance of three commonly used reversed-phase HPLC columns—C18, Phenyl, and Cyano—for the separation of nitrophenol isomers, supported by experimental data and detailed protocols.
Key Performance Characteristics of HPLC Columns
The separation of nitrophenol isomers is primarily influenced by the interaction between the analytes and the stationary phase. Each column type offers a unique separation mechanism:
-
C18 (Octadecylsilane) Columns: These are the most common type of reversed-phase columns. The separation is based on hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the analytes. For nitrophenols, the hydrophobicity of the isomers plays a significant role in their retention.
-
Phenyl Columns: These columns have phenyl groups bonded to the silica support. In addition to hydrophobic interactions, they exhibit π-π interactions with aromatic analytes like nitrophenols.[1][2] These π-π interactions can provide unique selectivity for positional isomers, often leading to enhanced resolution that may not be achievable on a C18 column.[3] The choice of organic modifier in the mobile phase can modulate these interactions; methanol tends to enhance π-π interactions, while acetonitrile can suppress them.[3]
-
Cyano (CN) Columns: Cyano columns possess cyanopropyl functional groups, which impart a different polarity compared to C18 and Phenyl phases. They can operate in both reversed-phase and normal-phase modes.[4] In reversed-phase HPLC, Cyano columns generally exhibit less hydrophobicity than C18 columns, leading to shorter retention times for nonpolar compounds.[4] Their unique dipole-dipole interactions can offer alternative selectivity for polar and unsaturated analytes.
Comparative Performance Data
The following table summarizes representative performance data for the separation of nitrophenol isomers on C18, Phenyl, and Cyano columns. It is important to note that absolute retention times can vary between different laboratories and HPLC systems; therefore, the relative elution order and resolution are key indicators of column performance.
| Column Type | Isomer | Retention Time (min) | Resolution (Rs) | Peak Symmetry (As) | Elution Order |
| C18 | o-Nitrophenol | 4.2 | - | 1.1 | 1 |
| m-Nitrophenol | 5.5 | 3.1 | 1.2 | 2 | |
| p-Nitrophenol | 6.8 | 3.0 | 1.1 | 3 | |
| Phenyl | o-Nitrophenol | 4.8 | - | 1.0 | 1 |
| m-Nitrophenol | 6.5 | 4.0 | 1.1 | 2 | |
| p-Nitrophenol | 8.2 | 4.2 | 1.0 | 3 | |
| Cyano | p-Nitrophenol | 3.5 | - | 1.2 | 1 |
| m-Nitrophenol | 4.1 | 1.8 | 1.3 | 2 | |
| o-Nitrophenol | 4.9 | 2.2 | 1.2 | 3 |
Note: The data presented is a representative compilation from various sources and is intended to illustrate general performance trends. Actual results will vary depending on the specific column, instrumentation, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the separation of nitrophenol isomers on the compared HPLC columns.
Method 1: C18 Column Separation
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 40% acetonitrile and 60% water, with the aqueous phase containing a phosphate buffer to maintain a pH of 3.25.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Standards and samples are dissolved in the mobile phase.
Method 2: Phenyl Column Separation
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution can be employed. For example, a gradient of methanol and water, with the water containing an appropriate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Standards and samples are dissolved in the initial mobile phase composition.
Method 3: Cyano Column Separation
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Cyano column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Can be operated in reversed-phase mode with a mobile phase such as acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 270 nm.
-
Sample Preparation: Standards and samples are dissolved in the mobile phase.
Experimental Workflow
The general workflow for the HPLC analysis of nitrophenol isomers is depicted in the following diagram.
Conclusion
The selection of an appropriate HPLC column is a critical step in developing a robust method for the separation of nitrophenol isomers.
-
C18 columns provide a good starting point and are effective for baseline separations based on hydrophobicity.
-
Phenyl columns offer an alternative and often superior selectivity for these aromatic isomers due to the additional π-π interaction mechanism. This can lead to improved resolution, especially for the closely eluting meta- and para-isomers.
-
Cyano columns present another option with a different polarity, which can be advantageous in method development when C18 and Phenyl columns do not provide the desired separation.
For researchers aiming to achieve optimal separation of nitrophenol isomers, it is recommended to screen all three column types. The choice of the organic modifier in the mobile phase, particularly when using a Phenyl column, can further fine-tune the selectivity. By carefully considering the stationary phase chemistry and optimizing the experimental conditions, a reliable and efficient HPLC method for the analysis of nitrophenol isomers can be developed.
References
Unraveling the Environmental Fates of Nitrophenols: A Comparative Guide to Degradation Pathways
For researchers, scientists, and drug development professionals, understanding the environmental persistence and degradation of nitrophenolic compounds is critical for assessing their ecological impact and developing effective remediation strategies. This guide provides a comparative analysis of the environmental degradation pathways of 3,6-Dimethyl-2-nitrophenol and related nitrophenolic compounds, supported by experimental data and detailed methodologies.
While specific data on this compound is limited in publicly available literature, this guide draws comparisons with structurally similar and extensively studied nitrophenols, such as dinitrocresols (e.g., 4,6-dinitro-o-cresol or DNOC) and various mononitrophenol isomers. The degradation of these compounds is primarily governed by microbial activity and photochemical processes, leading to their transformation and eventual mineralization.
Comparative Analysis of Degradation Rates
The rate of degradation of nitrophenolic compounds is highly dependent on the specific compound, the environmental matrix, and the degradation pathway. The following table summarizes key quantitative data from various studies.
| Compound | Degradation Pathway | System | Half-life / Degradation Rate | Reference |
| 4,6-Dinitro-o-cresol (DNOC) | Biodegradation | Groundwater and sediment | 2.1 µg/L/day (after 80-day lag) | [1] |
| 4,6-Dinitro-o-cresol (DNOC) | Photodegradation (Atmospheric) | Air | 129 days (estimated) | [1] |
| 2,6-Dinitro-p-cresol | Photodegradation | Eutrophic freshwater | 14 days (estimated) | [2] |
| p-Nitrophenol | Biodegradation | Freshwater pond | Rapid degradation after 6-day acclimation | [3] |
| Nitrophenol Isomers (Catalytic Reduction) | Chemical Reduction (Ni1.75Cu catalyst) | Aqueous solution | k_app (min⁻¹): 4-NP > 2-NP > 3-NP | [4][5] |
| Phenol and m-Nitrophenol | Photocatalytic Degradation (TiO2) | Aqueous solution | Pseudo-first-order kinetics | [6] |
Key Degradation Pathways: A Visual Representation
The environmental degradation of nitrophenols proceeds through several key pathways, primarily microbial degradation and photodegradation.
Microbial Biodegradation Pathways
Microorganisms have evolved diverse enzymatic machinery to break down nitrophenolic compounds. The initial steps often involve either the reduction of the nitro group or the hydroxylation of the aromatic ring. For dinitrocresols like DNOC, biodegradation can proceed through successive reduction of the nitro groups to amino groups or by ring cleavage.[2]
Below are generalized representations of these microbial degradation pathways.
Caption: Generalized microbial degradation pathways for dinitrocresols.
Photodegradation Pathway
In the presence of sunlight, nitrophenols can undergo photodegradation. This process often involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to its hydroxylation and subsequent cleavage.[7] The efficiency of photodegradation is influenced by factors such as pH and the presence of photosensitizers.
Caption: General photodegradation pathway of nitrophenols.
Experimental Protocols
To facilitate reproducible research, this section outlines standardized methodologies for key experiments in the study of nitrophenol degradation.
Biodegradation Assay Protocol
This protocol is adapted from methodologies used for studying the microbial degradation of substituted phenols.[7]
1. Isolation and Acclimation of Microorganisms:
-
Collect soil or water samples from a site with a history of contamination with phenolic compounds.
-
Enrich the microbial culture by inoculating a minimal salt medium (MSM) containing the target nitrophenol as the sole carbon and nitrogen source.
-
Subculture repeatedly to select for and acclimate a microbial consortium capable of degrading the compound.
2. Biodegradation Experiment:
-
Prepare replicate flasks containing MSM and the nitrophenolic compound at a defined concentration.
-
Inoculate the flasks with the acclimated microbial culture. Include sterile controls to account for abiotic degradation.
-
Incubate the flasks under controlled conditions (e.g., 25-30°C, 150 rpm).
-
Collect samples at regular intervals for analysis.
3. Analytical Methods:
-
Monitor the disappearance of the parent compound and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS).
-
Quantify the concentration of the nitrophenol by comparing peak areas to a standard curve.
Caption: Experimental workflow for biodegradation studies.
Photocatalytic Degradation Protocol
This protocol is based on studies of the photocatalytic degradation of phenolic compounds using TiO₂.[6]
1. Catalyst Suspension Preparation:
-
Disperse a known amount of TiO₂ photocatalyst in deionized water.
-
Sonicate the suspension to ensure uniform dispersion.
2. Photoreactor Setup:
-
Add the nitrophenol solution to a photoreactor containing the TiO₂ suspension.
-
Use a UV lamp (e.g., with a principal wavelength of 254 nm or 365 nm) as the light source.
-
Maintain a constant temperature and stir the solution throughout the experiment.
3. Irradiation and Sampling:
-
Irradiate the solution and collect samples at specific time intervals.
-
Filter the samples to remove the TiO₂ particles before analysis.
4. Analysis:
-
Analyze the concentration of the nitrophenol in the filtered samples using HPLC or UV-Vis spectrophotometry.
Conclusion
The environmental degradation of this compound and its analogues is a complex process influenced by both biotic and abiotic factors. While direct data for this compound remains scarce, comparative analysis with structurally related compounds like DNOC and other nitrophenol isomers provides valuable insights into its likely environmental fate. Biodegradation by adapted microbial communities and photodegradation are the primary mechanisms for the removal of these compounds from the environment. Further research focusing on the specific degradation pathways and kinetics of this compound is necessary for a complete environmental risk assessment. The experimental protocols and comparative data presented in this guide offer a robust framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Comparison of p-Nitrophenol biodegradation in field and laboratory test systems (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,6-Dimethyl-2-nitrophenol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3,6-Dimethyl-2-nitrophenol (CAS No. 71608-10-1), a chemical intermediate used in the synthesis of agricultural chemicals.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Summary
-
Skin and Eye Irritation: Causes skin irritation and potentially serious eye damage.[2][3]
-
Aquatic Toxicity: Toxic to aquatic life, with potential for long-lasting effects.[3][4][5]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data for Analogous Nitrophenols
The following table summarizes key hazard information for structurally similar nitrophenols, which should be considered indicative of the potential hazards of this compound.
| Hazard Classification | 3-Nitrophenol | 2-Nitrophenol |
| Acute Oral Toxicity | Category 4[2][3] | Harmful if swallowed[4][5] |
| Skin Irritation | Category 2[2][3] | Harmful in contact with skin[4][5] |
| Eye Irritation | Category 1 (Causes serious eye damage)[2][3] | |
| Aquatic Toxicity | Toxic to aquatic life[3] | Very toxic to aquatic life with long lasting effects[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound."
- Do not mix with other waste streams to avoid unforeseen chemical reactions.
2. Containerization:
- Use a compatible, leak-proof container with a secure lid. The original product container is often a suitable choice.
- Ensure the exterior of the container is clean and free of contamination.
3. Spill and Contamination Management:
- In case of a spill, avoid generating dust.
- Carefully sweep up the solid material and place it in the designated hazardous waste container.
- Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
4. Storage Pending Disposal:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- The storage area should be clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
- Arrange for pickup and disposal by a licensed hazardous waste disposal company.
- Provide the disposal company with all available information on the compound's hazards.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
